CGI-17341
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-2-5-3-9-4-6(10(11)12)8-7(9)13-5/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKVVFWCBKEYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C=C(N=C2O1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925944 | |
| Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127692-13-1 | |
| Record name | 2-Ethyl-5-nitro-2,3-dihydro(2-1b)imidazo-oxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127692131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGI-17341 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/476GZK2Z8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Rise and Fall of a Promising Antitubercular Candidate: A Technical History of CGI-17341
An In-depth Guide for Researchers and Drug Development Professionals
CGI-17341, a novel bicyclic nitroimidazole, emerged in the late 1980s as a potent agent against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its discovery by Ciba-Geigy (later Hindustan Ciba-Geigy) marked a significant advancement in the search for new antitubercular drugs, particularly those effective against emerging multi-drug-resistant (MDR) strains. Despite its promising preclinical profile, the development of this compound was ultimately halted due to concerns regarding its mutagenicity. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and the eventual discontinuation of this compound, tailored for an audience of researchers, scientists, and drug development professionals.
Discovery and Initial Characterization
This compound (2-ethyl-5-nitro-2,3-dihydroimidazo[2,1-b]oxazole) was first reported in 1989 as a lead compound from a series of bicyclic nitroimidazoles.[1][2] It demonstrated potent in vitro activity against both drug-susceptible and multi-drug-resistant strains of M. tuberculosis.[1][2][3] This was a critical finding at a time when resistance to frontline tuberculosis drugs was becoming a significant global health threat.
In Vitro and In Vivo Efficacy
Subsequent studies confirmed the potent antitubercular activity of this compound. The quantitative data from these preclinical evaluations are summarized in the tables below.
In Vitro Activity of this compound
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | ||
| Against drug-susceptible M. tuberculosis | 0.1 - 0.3 µg/mL | [1][4] |
| Against multi-drug-resistant M. tuberculosis | 0.1 - 0.3 µg/mL | [1][4] |
In Vivo Efficacy of this compound in a Murine Tuberculosis Model
| Parameter | Value | 95% Confidence Limits | Reference |
| 50% Effective Dose (ED₅₀) | 7.7 mg/kg of body weight | 3.5 and 10.27 | [1][4] |
Furthermore, in vivo studies demonstrated a dose-dependent increase in the survival time of mice infected with M. tuberculosis when treated with this compound.[1][4]
Experimental Protocols
To provide a comprehensive technical resource, the following are detailed methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination Protocol
The in vitro activity of this compound against M. tuberculosis was determined using a broth microdilution method.
1. Preparation of Mycobacterial Inoculum:
- M. tuberculosis strains were grown on Middlebrook 7H11 agar slants.
- Colonies were scraped and suspended in Middlebrook 7H9 broth containing 0.05% Tween 80.
- The suspension was vortexed and allowed to stand for 30 minutes to allow large particles to settle.
- The supernatant was diluted to a turbidity equivalent to a 0.5 McFarland standard.
- This suspension was further diluted 1:25 in 7H9 broth to prepare the final inoculum.
2. Broth Microdilution Assay:
- The assay was performed in 96-well microtiter plates.
- Serial twofold dilutions of this compound were prepared in 7H9 broth.
- Each well was inoculated with the prepared mycobacterial suspension.
- Plates were incubated at 37°C in a humidified atmosphere.
- The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the mycobacteria after a 14-day incubation period.
Murine Model of Tuberculosis Infection Protocol
The in vivo efficacy of this compound was evaluated in a murine model of tuberculosis.
1. Animals:
- Specific pathogen-free female Swiss mice were used for the study.
2. Infection:
- Mice were infected intravenously with a lethal dose of M. tuberculosis H37Rv. The inoculum size was approximately 4 x 10⁸ CFU per lung.[3]
3. Treatment:
- Treatment with this compound was initiated 11 days post-infection.
- The compound was administered orally once daily for two consecutive days (days 11 and 12 post-infection).[1][4]
- Different dose levels were used to determine the ED₅₀.
4. Efficacy Assessment:
- The primary endpoint was the survival time of the treated mice compared to an untreated control group.
- The ED₅₀ was calculated based on the dose of this compound that protected 50% of the infected mice from death.
Mechanism of Action: A Prodrug Requiring Bioreductive Activation
This compound is a prodrug that requires bioreductive activation within the mycobacterial cell to exert its therapeutic effect. This activation is a key feature of many nitroimidazole-based antimicrobials.
Signaling Pathway of this compound Activation
The activation of this compound is a multi-step process involving a specific mycobacterial enzyme system.
The activation cascade is initiated by the F420-dependent glucose-6-phosphate dehydrogenase (FGD1), which reduces the deazaflavin cofactor F420 to its active form, F420H₂. This reduced cofactor then serves as an electron donor for a specific, yet to be fully characterized, F420-dependent nitroreductase. Importantly, this activating enzyme is distinct from the deazaflavin-dependent nitroreductase (Ddn) that activates other nitroimidazoles like pretomanid (PA-824). This Ddn-independent activation pathway means that this compound could potentially be effective against strains of M. tuberculosis that have developed resistance to pretomanid through mutations in the ddn gene.
The reductive activation of this compound by the nitroreductase generates reactive nitrogen species. These highly reactive molecules are thought to be the primary mediators of the drug's bactericidal effects, leading to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall, and causing damage to the respiratory chain.[5]
Discontinuation of Development: The Mutagenicity Hurdle
Despite its potent antitubercular activity, the development of this compound was discontinued due to concerns about its mutagenic potential.[1] This was likely determined through standard genotoxicity assays such as the Ames test.
Ames Test Protocol for Mutagenicity Screening
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
1. Bacterial Strains:
- The test typically employs several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA) that are auxotrophic for histidine or tryptophan, respectively. These strains carry different mutations that can be reverted by various types of mutagens.
2. Metabolic Activation:
- The assay is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate. This is to assess whether the compound itself or its metabolites are mutagenic.
3. Assay Procedure:
- The bacterial tester strain is exposed to various concentrations of the test compound (this compound in this case) in the presence or absence of the S9 mix.
- The mixture is plated on a minimal agar medium that lacks the required amino acid (histidine or tryptophan).
- The plates are incubated for 48-72 hours.
4. Interpretation of Results:
- Only bacteria that have undergone a reverse mutation (revertants) that restores their ability to synthesize the essential amino acid will grow and form colonies.
- A significant, dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate in the negative control indicates that the compound is mutagenic.
While the specific results of the Ames test for this compound are not detailed in the publicly available literature, the decision to halt its development strongly suggests a positive result in this or similar genotoxicity assays.
Conclusion and Future Perspectives
This compound represents a pivotal molecule in the history of antitubercular drug discovery. Its potent activity against both drug-sensitive and resistant strains of M. tuberculosis highlighted the potential of the bicyclic nitroimidazole scaffold. Although its journey was cut short by mutagenicity concerns, the lessons learned from this compound paved the way for the development of second-generation nitroimidazoles, such as pretomanid and delamanid, which have since been approved for the treatment of drug-resistant tuberculosis. The story of this compound underscores the critical importance of early and thorough safety profiling in the drug development process and serves as a testament to the iterative nature of scientific discovery, where even discontinued candidates can provide the foundation for future therapeutic breakthroughs. Further research into the specific F420-dependent nitroreductase that activates this compound could still yield valuable insights for the design of novel antitubercular agents with improved safety profiles.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecule Property Analyses of Active Compounds for Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the mycobacterial envelope for tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of CGI-17341
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGI-17341 is a novel, orally active 5-nitroimidazole derivative with potent antimycobacterial properties. It has demonstrated significant in vitro and in vivo activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support further research and development efforts in the field of antitubercular drug discovery. Although promising, further development of this compound was discontinued due to findings of mutagenicity.
Chemical Structure and Properties
This compound, with the IUPAC name (2S)-2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1][2]oxazole, is a bicyclic nitroimidazole.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1][2]oxazole | [1] |
| Molecular Formula | C₇H₉N₃O₃ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| SMILES Notation | CC[C@H]1CN2C=C(N=C2O1)--INVALID-LINK--[O-] | [1] |
| Appearance | Not specified in available literature | |
| Solubility | Soluble in dimethylformamide (for in vitro testing) | [3] |
| Stability | Information not available in the provided search results. |
Biological Activity and Inhibitory Potency
This compound exhibits potent inhibitory activity against Mycobacterium tuberculosis. Its efficacy has been demonstrated in various in vitro and in vivo models.
In Vitro Inhibitory Activity
The minimum inhibitory concentration (MIC) of this compound has been determined against a range of M. tuberculosis strains.
| Strain Type | MIC (µg/mL) | Source |
| Drug-Susceptible M. tuberculosis | 0.1 - 0.3 | [2][4] |
| Multi-Drug-Resistant M. tuberculosis | 0.1 - 0.3 | [2][4] |
Notably, the in vitro activity of this compound is comparable to first-line antitubercular drugs like isoniazid and rifampin and superior to streptomycin, ciprofloxacin, and norfloxacin.[4] Furthermore, its activity is not affected by changes in pH from 6.8 to 5.6, a condition where the efficacy of other drugs like ciprofloxacin and isoniazid decreases.[4]
In Vivo Efficacy
In a murine model of tuberculosis, this compound demonstrated significant dose-dependent efficacy.
| Parameter | Value | Source |
| ED₅₀ (50% Effective Dose) | 7.7 mg/kg of body weight | [4] |
Cross-Resistance
Importantly, this compound does not exhibit cross-resistance with the following first-line antitubercular drugs:
Mechanism of Action
This compound is a prodrug that requires reductive activation within the mycobacterium to exert its therapeutic effect. The proposed mechanism of action involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[4]
The activation of this compound is dependent on a cofactor F420-dependent nitroreductase system within the bacterium.[5] However, unlike other nitroimidazoles such as pretomanid and delamanid, the activation of this compound does not appear to be solely dependent on the deazaflavin-dependent nitroreductase (Ddn).[5][6] This suggests the involvement of other nitroreductases in its activation pathway. Following reduction of the nitro group, reactive nitrogen species are generated, which are believed to be responsible for the downstream inhibition of mycolic acid biosynthesis and potentially other cellular targets, leading to bacterial cell death.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against M. tuberculosis is determined using a standard broth dilution method.[3]
Workflow:
Detailed Steps:
-
Preparation of Drug Solutions: A stock solution of this compound is prepared in dimethylformamide. Working solutions are made by diluting the stock solution with distilled water.[3]
-
Serial Dilutions: Twofold serial dilutions of the test compound are prepared in 5 mL of Dubos liquid medium or Kirchner broth, with concentrations typically ranging from 250 µg/mL down to 0.01 µg/mL.[3]
-
Inoculation: Each tube is inoculated with approximately 2 x 10⁵ colony-forming units (CFU) of the M. tuberculosis strain being tested. Drug-free control tubes are also prepared.[3]
-
Incubation: All tubes are incubated at 37°C.[3]
-
Growth Monitoring: The optical density at 600 nm (OD₆₀₀) of the control tubes is monitored daily until it reaches a value corresponding to adequate growth (e.g., 0.28 to 0.3).[3]
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth, as compared to the drug-free control.[3]
In Vivo Efficacy Testing (ED₅₀ Determination)
The in vivo efficacy of this compound is assessed in a murine infection model to determine the 50% effective dose (ED₅₀).[3]
Workflow:
Detailed Steps:
-
Infection Model: Swiss Webster female mice are infected intravenously with a standardized culture of M. tuberculosis H37Rv.[3]
-
Animal Grouping: Infected mice are randomly divided into several treatment groups and a control group.
-
Drug Administration: this compound is administered orally at various dose levels to the treatment groups. The timing of administration post-infection is critical (e.g., on days 11 and 12).[4] The control group receives the vehicle alone.
-
Monitoring: The survival of the mice in all groups is monitored over a defined period.
-
ED₅₀ Calculation: The ED₅₀ is calculated as the dose of this compound that results in the survival of 50% of the treated mice at a time when all control mice have succumbed to the infection.[3]
Conclusion
This compound is a potent 5-nitroimidazole with excellent activity against M. tuberculosis, including multi-drug-resistant strains. Its novel mechanism of action, involving reductive activation and subsequent inhibition of mycolic acid synthesis, and lack of cross-resistance with existing first-line drugs, made it an attractive candidate for further development. However, the discovery of its mutagenic properties halted its progression as a clinical candidate. Despite this, the study of this compound has provided valuable insights into the structure-activity relationships of nitroimidazoles and has paved the way for the development of newer, non-mutagenic analogues that are now in clinical development for the treatment of tuberculosis. The information presented in this guide serves as a valuable resource for researchers working on the discovery and development of new antitubercular agents.
References
- 1. niaid.nih.gov [niaid.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Nitroimidazole: Significance and symbolism [wisdomlib.org]
- 5. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
CGI-17341: A Technical Overview of a 5-Nitroimidazole Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGI-17341, chemically known as 2-ethyl-5-nitro-2,3-dihydro[2,1-b]imidazo-oxazole, is a bicyclic 5-nitroimidazole derivative that has demonstrated significant antibacterial activity, particularly against Mycobacterium tuberculosis. As a member of the nitroimidazole class, which includes compounds like metronidazole, this compound is a prodrug that requires bioreductive activation to exert its antimicrobial effects. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. Although promising, it is important to note that the development of this compound was discontinued due to concerns regarding its mutagenicity.
Core Data Summary
In Vitro Antibacterial Activity
The in vitro potency of this compound has been primarily evaluated against various strains of Mycobacterium tuberculosis, including both drug-susceptible and multidrug-resistant (MDR) isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis
| Bacterial Strain | Resistance Profile | MIC (µg/mL)[1][2][3] |
| M. tuberculosis H37Rv | Drug-Susceptible | 0.1 - 0.3 |
| Clinical Isolates | Drug-Susceptible | 0.1 - 0.3 |
| Clinical Isolates | Multidrug-Resistant | 0.1 - 0.3 |
Table 2: Comparative MIC Values of this compound and Other Antitubercular Agents against M. tuberculosis H37Rv
| Compound | MIC (µg/mL)[1][2][3] |
| This compound | 0.1 - 0.3 |
| Isoniazid | 0.025 - 0.05 |
| Rifampin | 0.05 - 0.1 |
| Streptomycin | 1.0 - 2.0 |
| Ciprofloxacin | 0.5 - 1.0 |
| Norfloxacin | 1.0 - 2.0 |
Notably, the activity of this compound is not affected by acidic pH, a condition often found within the phagolysosomes of macrophages where M. tuberculosis resides. This is in contrast to other antitubercular agents like isoniazid and ciprofloxacin, whose activity decreases at lower pH.[1][2] Furthermore, this compound does not exhibit cross-resistance with major first-line anti-TB drugs such as isoniazid, rifampin, streptomycin, and ethambutol.[1][2][3]
In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in a mouse model of tuberculosis.
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis
| Parameter | Value |
| 50% Effective Dose (ED₅₀) | 7.7 mg/kg[1][2] |
| Administration Route | Oral Gavage[1][2] |
| Effect on Survival Time | Dose-dependent increase[1][2] |
Mechanism of Action
As a 5-nitroimidazole, this compound is a prodrug that requires intracellular activation by the target bacterium. The proposed mechanism of action involves a bioreductive activation pathway.
The activation of nitroimidazoles in Mycobacterium tuberculosis is primarily mediated by a deazaflavin (F420)-dependent nitroreductase (Ddn). This enzyme reduces the nitro group of the compound, leading to the formation of reactive nitrogen species, including nitric oxide. These reactive species are highly cytotoxic and cause damage to essential macromolecules such as DNA and proteins, ultimately leading to bacterial cell death.
Experimental Protocols
In Vitro Susceptibility Testing: The Proportion Method
The Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis is typically determined using the agar proportion method.[4]
Methodology:
-
Inoculum Preparation: A standardized suspension of the M. tuberculosis strain is prepared to a turbidity equivalent to a McFarland 0.5 standard.
-
Drug Plate Preparation: Middlebrook 7H10 or 7H11 agar is supplemented with varying concentrations of this compound. A drug-free control plate is also prepared.
-
Inoculation: The drug-containing and control plates are inoculated with the bacterial suspension.
-
Incubation: Plates are incubated at 37°C for 21-28 days.
-
Reading and Interpretation: The number of colonies on the drug-containing plates is compared to the number on the drug-free control. The MIC is defined as the lowest concentration of the drug that inhibits more than 99% of the bacterial population.[4]
In Vivo Efficacy Testing: Mouse Model of Tuberculosis
The in vivo activity of this compound is assessed using a murine model of tuberculosis.[5][6][7][8][9]
Methodology:
-
Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M. tuberculosis H37Rv.[7]
-
Treatment: After a pre-determined period to allow for the establishment of infection (e.g., 10-14 days), treatment with this compound is initiated. The compound is administered daily via oral gavage at various doses.[5] A control group receives the vehicle only.
-
Monitoring: The survival of the mice is monitored daily. Body weight may also be recorded as an indicator of health.
-
Endpoint Analysis: At specific time points, or upon termination of the experiment, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized. The bacterial load in these organs is quantified by plating serial dilutions of the homogenates on appropriate agar media and counting the resulting colony-forming units (CFU).[5][6][8][9]
-
Data Analysis: The 50% effective dose (ED₅₀) is calculated based on the reduction in bacterial load or the increase in survival time.
Synthesis
Mutagenicity
A significant factor that halted the further development of this compound was its mutagenic potential. This is often assessed using the Ames test.
Ames Test: This is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test measures the ability of a substance to cause mutations that result in a reversion to the prototrophic state, allowing the bacteria to grow on a histidine-free medium. A positive result in the Ames test indicates that the compound is a mutagen and may therefore be a carcinogen.
Conclusion
This compound is a potent 5-nitroimidazole antibacterial agent with excellent in vitro activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis. Its efficacy has also been demonstrated in in vivo models of tuberculosis. The compound's mechanism of action, involving bioreductive activation, is consistent with other members of the nitroimidazole class. However, the discovery of its mutagenic properties ultimately led to the cessation of its development. Despite this, the study of this compound has provided valuable insights into the structure-activity relationships of bicyclic nitroimidazoles and has contributed to the development of newer, non-mutagenic analogues that are currently in clinical development for the treatment of tuberculosis.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preventive chemotherapy of tuberculosis in Cornell model mice with combinations of rifampin, isoniazid, and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. journals.asm.org [journals.asm.org]
The Enigmatic Activation of CGI-17341: A Critical Role for the F420 Cofactor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CGI-17341, a potent nitroimidazole-based antitubercular agent, represents a fascinating case study in the activation of prodrugs within Mycobacterium tuberculosis. While its efficacy is established, the precise molecular mechanisms underpinning its bioactivation remain partially unsolved, pointing to a critical dependency on the mycobacterial-specific cofactor F420. This technical guide synthesizes the current understanding of the role of cofactor F420 in the activation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved biological pathways and experimental workflows. A significant focus is placed on the distinction between the activation of this compound and other clinically relevant nitroimidazoles, such as pretomanid and delamanid, thereby highlighting a key area of ongoing research in the quest for novel tuberculosis therapeutics.
Introduction: The Nitroimidazole Class and the Emergence of this compound
Nitroimidazoles have emerged as a powerful class of compounds in the fight against tuberculosis, demonstrating potent activity against both replicating and non-replicating persistent bacteria. This compound was one of the early nitroimidazo-oxazoles to show significant promise, with strong in vitro and in vivo activity against drug-susceptible and multidrug-resistant strains of M. tuberculosis. However, its development was halted due to concerns about mutagenicity. Despite this, this compound remains a crucial tool for understanding the activation mechanisms of this drug class. Like other nitroimidazoles, this compound is a prodrug, requiring reductive activation within the mycobacterium to exert its bactericidal effects. This activation is intrinsically linked to the unique physiology of M. tuberculosis, specifically the presence of the deazaflavin cofactor F420.
The F420 Cofactor: A Key Player in Mycobacterial Redox Biology
Cofactor F420 is a flavin derivative with a lower redox potential than NAD(P), enabling it to participate in a range of unique redox reactions within mycobacteria. It is synthesized by a dedicated pathway and is not present in humans, making it an attractive target for drug development. The reduced form of the cofactor, F420H2, serves as a hydride donor for a variety of F420-dependent enzymes, including a family of nitroreductases.
The biosynthesis of F420 involves several key enzymes, including FbiA, FbiB, and FbiC. The initial steps are catalyzed by FbiC, a fusion protein in actinobacteria containing SAM-radical domains. Subsequent steps involving FbiA and FbiB lead to the final F420 molecule. The reduction of F420 to F420H2 is primarily carried out by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd).
Activation of this compound: A Divergence from the Pretomanid/Delamanid Pathway
The activation of the clinically used nitroimidazoles, pretomanid and delamanid, is well-characterized and relies on the F420-dependent deazaflavin-dependent nitroreductase (Ddn). Ddn utilizes F420H2 to reduce the nitro group of these drugs, leading to the generation of reactive nitrogen species that inhibit mycolic acid biosynthesis and disrupt cellular respiration.
Intriguingly, while this compound activation is also F420-dependent, it does not primarily rely on Ddn. This is a critical distinction and a key area of interest. Evidence for this comes from studies showing that this compound retains its activity against ddn mutant strains of M. tuberculosis. Although in vitro studies have demonstrated that Ddn can reduce this compound, the rate of this reaction is significantly lower than that observed with pretomanid. This suggests the existence of at least one other F420-dependent nitroreductase responsible for the efficient activation of this compound. The identity of this enzyme is currently unknown and represents a significant gap in our understanding.
Upon activation by this yet-to-be-identified nitroreductase, this compound is thought to follow a similar downstream mechanism to other nitroimidazoles, releasing nitric oxide species that are toxic to the bacterium. These reactive species are proposed to inhibit mycolic acid synthesis and interfere with the electron transport chain, ultimately leading to cell death.
Quantitative Data on the Activity of this compound
The potency of this compound has been quantified in both in vitro and in vivo settings. These data are crucial for comparing its efficacy with other antitubercular agents and for guiding further drug development efforts.
| Parameter | Value | Strains/Model | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.1 - 0.3 µg/mL | Drug-susceptible and multi-drug-resistant M. tuberculosis | |
| 50% Effective Dose (ED50) | 7.7 mg/kg | Murine model of tuberculosis |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against M. tuberculosis can be determined using a broth microdilution method, adapted from established protocols.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
This compound stock solution (e.g., in DMSO).
-
96-well microplates.
-
M. tuberculosis culture in mid-log phase.
Procedure:
-
Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth in the microplates. A typical concentration range would be from 64 µg/mL to 0.06 µg/mL.
-
Include a drug-free well as a growth control and a well with broth only as a negative control.
-
Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 0.5. Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubate the plates at 37°C.
-
Read the plates after 7-14 days of incubation. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
F420-Dependent Nitroreductase Activity Assay
A spectrophotometric assay can be used to monitor the F420H2-dependent reduction of this compound by a purified candidate nitroreductase.
Materials:
-
Purified candidate F420-dependent nitroreductase.
-
Reduced cofactor F420 (F420H2).
-
This compound solution.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Spectrophotometer capable of reading in the UV-visible range.
Procedure:
-
The reaction mixture should contain the reaction buffer, a known concentration of F420H2, and the purified enzyme.
-
Initiate the reaction by adding this compound.
-
Monitor the oxidation of F420H2 by observing the decrease in absorbance at 420 nm over time.
-
The rate of the reaction can be calculated using the extinction coefficient of F420.
-
Kinetic parameters (Km and kcat) can be determined by varying the concentration of this compound and F420H2.
Resistance Mechanisms
Resistance to nitroimidazoles, including this compound, can arise from mutations in the F420 biosynthetic pathway. Mutations in genes such as fbiA, fbiB, and fbiC can lead to a deficiency in F420 production, thereby preventing the activation of the prodrug. As the primary activating enzyme for this compound is unknown, it is plausible that mutations in the gene encoding this specific nitroreductase would also confer resistance.
Future Directions and Conclusion
The activation of this compound via the F420 cofactor pathway presents a compelling area for further investigation. The foremost priority is the identification and characterization of the specific F420-dependent nitroreductase(s) responsible for its activation. This will not only provide a more complete understanding of its mechanism of action but also open up new avenues for the design of novel antitubercular agents that can bypass existing resistance mechanisms.
The Anti-Tubercular Profile of CGI-17341: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGI-17341, a novel 5-nitroimidazole, has demonstrated significant promise as an anti-tuberculosis agent with potent activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive analysis of this compound, summarizing its in vitro and in vivo efficacy, detailing its mechanism of action, and outlining the experimental protocols utilized in its evaluation. While further development of this compound was halted due to mutagenicity concerns, the data-driven insights into its potent bactericidal activity and unique mechanism of action continue to inform the development of new nitroimidazole-based anti-tubercular therapeutics.
Quantitative Efficacy Data
The bactericidal activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy metrics.
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Parameter | Value | Strain(s) | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.1 - 0.3 µg/mL | Drug-susceptible and multi-drug-resistant strains | [1][2] |
| Cross-Resistance | None observed | Isoniazid, Rifampin, Streptomycin, Ethambutol | [1][2] |
| pH Effect on MIC (pH 6.8 vs. 5.6) | No significant change | M. tuberculosis | [3] |
Table 2: In Vivo Efficacy of this compound in a Murine Tuberculosis Model
| Parameter | Value | Dosing Schedule | Reference |
| 50% Effective Dose (ED50) | 7.7 mg/kg of body weight | Administered on days 11 and 12 post-infection | [1][3] |
| Survival Time | Dose-dependent increase | Not specified | [1][3] |
Table 3: In Vitro Activity of this compound against Other Mycobacterial Species
| Species | MIC (µg/mL) | Reference |
| M. gordonae TMC 1318 | 31.2 | [2] |
| M. scrofulaceum | 15.6 | [2][4] |
| M. avium | >250 | [2] |
| M. intracellulare | >250 | [2] |
| M. fortuitum | >250 | [2] |
Mechanism of Action
This compound is a pro-drug that requires bioreductive activation within the mycobacterium to exert its bactericidal effects. Its mechanism is distinct from many existing anti-tubercular agents, centering on the generation of reactive nitrogen species.
The proposed activation pathway is initiated by a deazaflavin-dependent nitroreductase (Ddn), although this compound can also be activated by other F420-dependent nitroreductases, explaining its activity against ddn mutants.[5] This reductive activation of the nitroimidazole core leads to the release of nitric oxide (NO) radicals.[5] These reactive species are believed to have a dual mode of action: inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall, and poisoning of the electron transport chain, leading to a collapse of cellular energy production.[5]
Caption: Proposed mechanism of action for this compound in Mycobacterium tuberculosis.
Experimental Protocols
The following section details the methodologies employed in the characterization of this compound's anti-tubercular activity.
In Vitro Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.
Methodology: The proportion method was utilized for susceptibility testing.
-
Bacterial Strains: Drug-susceptible and multi-drug-resistant clinical isolates of M. tuberculosis were used.
-
Culture Medium: Middlebrook 7H9 broth, supplemented with glycerol, Casitone, and oleic acid-albumin-dextrose-catalase (OADC), was used for liquid cultures.
-
Inoculum Preparation: Cultures were grown to a suitable optical density (e.g., A570 of >0.9) and then diluted to a standardized concentration.
-
Assay Plates: 96-well microtiter plates were prepared with serial dilutions of this compound in the culture medium.
-
Inoculation: Each well was inoculated with the diluted M. tuberculosis suspension.
-
Incubation: Plates were incubated at 37°C for a period of 7 days.
-
MIC Determination: The MIC was defined as the lowest concentration of this compound that resulted in a ≥90% reduction in absorbance at 570 nm (A570) compared to untreated control cultures.[6]
Caption: Workflow for in vitro susceptibility testing of this compound.
In Vivo Efficacy Assessment in Murine Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of tuberculosis.
Methodology:
-
Animal Model: Mice were infected with M. tuberculosis.
-
Infection: The specific route of infection (e.g., aerosol) and the bacterial load were standardized.
-
Treatment: this compound was administered orally to infected mice at varying doses.
-
Dosing Regimen: Treatment was initiated at a specific time point post-infection (e.g., days 11 and 12).
-
Efficacy Endpoints:
-
Survival: The survival time of treated mice was monitored and compared to untreated controls.
-
Bacterial Load: At the end of the treatment period, organs such as the lungs and spleen were harvested to determine the colony-forming unit (CFU) counts.
-
-
Data Analysis: The 50% effective dose (ED50) was calculated using statistical methods such as the Finney method.[2] Student's t-test was used to assess the statistical significance of the data.[2]
Concluding Remarks
This compound stands out as a potent nitroimidazole with significant bactericidal activity against M. tuberculosis, including multi-drug-resistant strains. Its unique mechanism of action, involving reductive activation and the generation of reactive nitrogen species, offers a promising avenue for circumventing existing drug resistance mechanisms. Although its clinical development was precluded by mutagenicity, the insights gained from the study of this compound have been instrumental in guiding the development of safer and equally effective second-generation nitroimidazoles, such as Delamanid and Pretomanid, which are now crucial components in the treatment of drug-resistant tuberculosis.[6][7] Further exploration of the structure-activity relationships of this class of compounds, informed by the foundational data from this compound, remains a key strategy in the ongoing search for novel anti-tubercular therapies.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of CGI-17341 Against Multidrug-Resistant Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGI-17341, a novel 5-nitroimidazole, has demonstrated potent in vitro activity against both drug-susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (M.tb). This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its minimum inhibitory concentrations (MICs), lack of cross-resistance with existing anti-tuberculosis drugs, and its unique bioreductive activation pathway. The document includes detailed experimental protocols for susceptibility testing and visual representations of its mechanism of action and experimental workflows to support further research and development in the field of tuberculosis therapeutics.
Introduction
The emergence of multidrug-resistant tuberculosis (MDR-TB) poses a significant global health threat, necessitating the development of novel therapeutics with unique mechanisms of action. This compound (2-ethyl-5-nitro-2,3-dihydro[2-1b]imidazo-oxazole) is a promising compound from the 5-nitroimidazole class, which has shown significant bactericidal activity against M.tb.[1] A key feature of this compound is its efficacy against strains resistant to frontline anti-TB drugs, highlighting its potential as a component of new treatment regimens for MDR-TB.
Quantitative In Vitro Efficacy Data
The in vitro potency of this compound has been evaluated against a range of Mycobacterium tuberculosis strains, including clinical isolates with defined drug resistance profiles. The data consistently demonstrates potent activity against both susceptible and resistant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis
| M. tuberculosis Strain Type | Resistance Profile | MIC Range (µg/mL) | Reference |
| Drug-Susceptible | Susceptible to all first-line drugs | 0.1 - 0.3 | [1] |
| Multi-Drug Resistant (MDR) | Resistant to at least Isoniazid and Rifampin | 0.1 - 0.3 | [1] |
Table 2: Cross-Resistance Profile of this compound
| First-Line Drug | Cross-Resistance Observed with this compound | Reference |
| Isoniazid | No | [1] |
| Rifampin | No | [1] |
| Streptomycin | No | [1] |
| Ethambutol | No | [1] |
Experimental Protocols
The following section details the methodology for determining the in vitro susceptibility of M. tuberculosis to this compound using the agar proportion method.
Minimum Inhibitory Concentration (MIC) Determination by Agar Proportion Method
The agar proportion method is the gold standard for determining the susceptibility of M. tuberculosis to antimicrobial agents.[2][3]
Objective: To determine the lowest concentration of this compound that inhibits at least 99% of the bacterial population.
Materials:
-
Middlebrook 7H10 or 7H11 agar base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
This compound analytical standard
-
Sterile distilled water or appropriate solvent for this compound
-
M. tuberculosis isolates (test strains and H37Rv as a susceptible control)
-
Sterile saline with 0.05% Tween 80
-
McFarland turbidity standards (0.5 and 1.0)
-
Sterile glass beads
-
Petri dishes (quadrant or standard)
-
Incubator (37°C with 5-10% CO2)
Procedure:
-
Preparation of Drug-Containing Media:
-
Prepare Middlebrook 7H10/7H11 agar according to the manufacturer's instructions.
-
After autoclaving and cooling to 45-50°C, add OADC enrichment.
-
Prepare a stock solution of this compound.
-
Add appropriate volumes of the this compound stock solution to aliquots of the molten agar to achieve the desired final concentrations (e.g., serial twofold dilutions from 0.05 to 1.0 µg/mL).
-
Prepare a drug-free control plate for each isolate.
-
Dispense the agar into Petri dishes and allow to solidify.
-
-
Inoculum Preparation:
-
Subculture M. tuberculosis isolates onto a fresh Löwenstein-Jensen or Middlebrook 7H10/7H11 slant and incubate until sufficient growth is observed.
-
Transfer a loopful of bacterial growth to a sterile tube containing saline-Tween 80 and glass beads.
-
Vortex for 1-2 minutes to create a uniform suspension.
-
Allow the suspension to stand for 15-30 minutes to allow larger particles to settle.
-
Adjust the turbidity of the supernatant to match a 1.0 McFarland standard. This suspension will be used for the 10⁻² dilution.
-
Prepare serial tenfold dilutions of the adjusted bacterial suspension (e.g., 10⁻¹ and 10⁻³) in saline-Tween 80.
-
-
Inoculation of Plates:
-
Inoculate each quadrant or section of the drug-containing and drug-free control plates with 0.1 mL of the 10⁻² and 10⁻⁴ dilutions of the bacterial suspension.
-
Allow the inoculum to be absorbed into the agar.
-
-
Incubation:
-
Seal the plates in CO2-permeable bags and incubate at 37°C in a 5-10% CO2 atmosphere for 3-4 weeks.
-
-
Reading and Interpretation of Results:
-
After incubation, count the number of colony-forming units (CFUs) on both the drug-containing and drug-free control plates.
-
The MIC is the lowest concentration of this compound that results in a bacterial growth of less than 1% of the growth on the drug-free control. The percentage of resistant bacteria is calculated as: (CFU on drug-containing medium / CFU on drug-free control medium) x 100
-
Visualizations
Bioreductive Activation Pathway of this compound
The mechanism of action of this compound involves bioreductive activation within the mycobacterial cell. Unlike other nitroimidazoles such as pretomanid and delamanid, the activation of this compound is not solely dependent on the deazaflavin-dependent nitroreductase (Ddn).[4][5]
Caption: Proposed bioreductive activation of this compound in M. tuberculosis.
Experimental Workflow for In Vitro Susceptibility Testing
The following diagram outlines the general workflow for determining the MIC of this compound against M. tuberculosis isolates.
Caption: Workflow for MIC determination by the agar proportion method.
Conclusion
This compound exhibits potent in vitro activity against both drug-susceptible and MDR strains of Mycobacterium tuberculosis. Its efficacy is not compromised by resistance to first-line anti-TB drugs, indicating a novel mechanism of action. The bioreductive activation of this compound, which appears to be independent of the Ddn enzyme, presents a significant advantage, as mutations in the ddn gene are a known mechanism of resistance to other nitroimidazoles. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and its derivatives in the fight against multidrug-resistant tuberculosis. Further studies are warranted to fully elucidate its activation pathway and in vivo efficacy.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Mutagenicity and Toxicity Profile of CGI-17341: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGI-17341 is a bicyclic nitroimidazole compound that demonstrated significant promise as an anti-tuberculosis agent. It exhibited potent in vitro and in vivo activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis. Despite its promising efficacy, the development of this compound was discontinued due to concerns regarding its mutagenic potential, as indicated by positive results in the Ames test. This guide provides a comprehensive overview of the available information on the mutagenicity and toxicity profile of this compound, intended for researchers, scientists, and drug development professionals.
Efficacy and In Vivo Studies
In vitro, this compound demonstrated potent activity against various strains of M. tuberculosis. In murine models of tuberculosis, the compound showed a dose-dependent increase in survival time, with a 50% effective dose (ED50) of 7.7 mg/kg of body weight when administered to infected mice.[1][2]
Mutagenicity Profile
The primary reason for the cessation of this compound's development was its mutagenic properties.[3] The compound, along with other similar nitroimidazoles, yielded positive results in the Ames test, a bacterial reverse mutation assay widely used to assess the mutagenic potential of chemical compounds. Unfortunately, detailed quantitative data and specific experimental protocols from the Ames tests conducted on this compound are not publicly available.
General Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Objective: To evaluate the potential of a test substance to induce gene mutations.
Methodology:
-
Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine (or tryptophan for E. coli), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.
-
Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate. This is crucial as some chemicals only become mutagenic after being metabolized.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with a positive and negative control, in a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Data Analysis: The number of revertant colonies (colonies that have undergone a mutation allowing them to grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Genotoxicity Profile
While the positive Ames test indicates mutagenicity, further specific details on the broader genotoxicity profile of this compound, such as results from a micronucleus assay, are not available in the reviewed literature. A micronucleus assay is a common test to assess chromosomal damage.
General Experimental Protocol: In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect the genotoxic potential of a substance by identifying damage to chromosomes or the mitotic apparatus.
Objective: To determine if a test substance induces chromosomal damage or aneuploidy.
Methodology:
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) are cultured.
-
Exposure: The cells are exposed to various concentrations of the test substance, along with positive and negative controls, with and without metabolic activation (S9 mix).
-
Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.
-
Harvesting and Staining: Cells are harvested and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Nitroimidazoles: From CGI-17341 to the Anti-Tuberculosis Drugs Pretomanid and Delamanid
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the synthetic pathways leading to the crucial anti-tuberculosis agents, pretomanid and delamanid. It explores the historical context of their development, originating from the early lead compound CGI-17341, and presents detailed experimental methodologies, quantitative data, and visual representations of the chemical syntheses and biological mechanisms. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in the field of medicinal chemistry and drug development for infectious diseases.
Introduction: The Legacy of this compound
The journey to develop potent nitroimidazole-based therapeutics against Mycobacterium tuberculosis was significantly influenced by early discoveries in this chemical class. One of the pioneering compounds was this compound, a bicyclic 5-nitroimidazooxazole identified by Ciba-Geigy.[1][2][3] this compound demonstrated promising in vitro and in vivo activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis.[3][4][5] However, its development was ultimately halted due to concerns regarding its mutagenic potential.[1][2][3] Despite not progressing to clinical use, the discovery of this compound was a landmark, establishing the bicyclic nitroimidazole scaffold as a viable pharmacophore for anti-tuberculosis drug discovery and paving the way for the development of safer and more efficacious analogs like pretomanid and delamanid.[6]
Caption: From Lead to Licensed Drugs.
Pretomanid (PA-824): A New Generation Nitroimidazooxazine
Pretomanid, formerly known as PA-824, is a nitroimidazooxazine that has been approved for the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) in combination with other drugs.[7][8] Its development marked a significant advancement in the fight against resistant TB strains. Several synthetic routes to pretomanid have been developed to improve safety and efficiency, avoiding hazardous starting materials like 2,4-dinitroimidazole used in early syntheses.[9][10]
Synthesis of Pretomanid
A common and efficient synthetic approach for pretomanid starts from 2-bromo-4-nitro-1H-imidazole or 2-chloro-4-nitroimidazole and a protected (R)-glycidol derivative.[7][11] The following sections detail a representative synthetic pathway.
Step 1: N-Alkylation of 2-chloro-4-nitroimidazole 2-chloro-4-nitroimidazole is reacted with (S)-epichlorohydrin in an N-alkylation reaction.[8] The nitrogen of the imidazole ring acts as a nucleophile, attacking the epoxide ring of (S)-epichlorohydrin to form an N-alkylated intermediate.[8]
Step 2: Hydrolysis The resulting chlorohydrin is hydrolyzed to a diol.[2]
Step 3: Selective Protection The primary alcohol of the diol is selectively protected, for example, with a tert-butyldimethylsilyl (TBS) group.[2][7]
Step 4: O-Alkylation The secondary hydroxyl group is then O-alkylated using a suitable benzylating agent, such as 4-(trifluoromethoxy)benzyl bromide.[9]
Step 5: Deprotection and Cyclization Finally, the silyl protecting group is removed, and an intramolecular cyclization is induced, often in the presence of a base like potassium carbonate, to yield pretomanid.[7][9][11]
Caption: Synthetic Pathway to Pretomanid.
Quantitative Data for Pretomanid Synthesis
The overall yield of pretomanid synthesis can vary significantly depending on the chosen route and protecting groups.
| Synthetic Route | Starting Materials | Number of Steps | Overall Yield | Reference |
| Original Route (Barry and Baker) | 2,4-dinitroimidazole | 5 | 17% | [7] |
| Modified Route (Read and Fairlamb) | 2-bromo-4-nitroimidazole, TBS-protected glycidol | 4 | 10% | [7] |
| Zhai et al. Route | 2-chloro-4-nitroimidazole, (S)-epichlorohydrin | 5 | 28% | [7] |
| Optimized Route with Protecting Group Screen | Protected (R)-glycidols, 2-bromo-4-nitro-1H-imidazole | 3 | up to 40% | [7][11] |
| AAP Scalable Process | 4-nitroimidazole (to make CBr03), CISO | 4 | ~30% | [12] |
Delamanid (OPC-67683): A Potent Nitroimidazooxazole
Delamanid is another critical nitroimidazole derivative approved for the treatment of MDR-TB.[1] Structurally, it is a 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole.[6]
Synthesis of Delamanid
A concise and protection-group-free synthesis of delamanid has been developed, which relies on the preparation of a key chiral epoxide intermediate.[1]
Step 1: Synthesis of the Chiral Epoxide The synthesis of the key chiral epoxide intermediate involves a multi-step sequence including allylation, selective N-arylation, Mitsunobu etherification, Sharpless asymmetric dihydroxylation, and epoxidation.[1]
Step 2: Coupling with 2-bromo-4-nitroimidazole The synthesized chiral epoxide is then reacted with 2-bromo-4-nitroimidazole to yield delamanid.[1]
Caption: Synthetic Pathway to Delamanid.
Quantitative Data for Delamanid Synthesis
| Synthetic Route | Key Intermediate | Overall Yield | Reference |
| Concise, Protection-Group Free Route (2020) | Chiral Epoxide | 27% | [1] |
Mechanism of Action: A Shared Pathway
Pretomanid and delamanid are both prodrugs that require activation within the mycobacterial cell.[6] Their mechanism of action involves a unique bioactivation pathway that leads to the inhibition of mycolic acid synthesis and respiratory poisoning.
The activation is mediated by a deazaflavin (F420)-dependent nitroreductase (Ddn).[6][13][14] This enzyme reduces the nitroimidazole core of the drugs, leading to the generation of reactive nitrogen species, including nitric oxide (NO).[6][9] These reactive species have a dual effect: they inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, and they cause respiratory poisoning, likely by targeting cytochrome oxidases in the electron transport chain.[6][8] Resistance to these drugs can emerge through mutations in the genes involved in the F420 biosynthetic pathway or in the Ddn enzyme itself.[13]
Caption: Mechanism of Action of Pretomanid and Delamanid.
Conclusion
The development of pretomanid and delamanid from the foundational discovery of this compound represents a significant success story in medicinal chemistry and the fight against tuberculosis. By understanding the synthetic pathways, quantitative aspects of their production, and their shared mechanism of action, researchers can continue to innovate in this critical therapeutic area. The detailed protocols and data presented in this guide aim to support and facilitate further research and development of novel anti-tuberculosis agents.
References
- 1. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. The Synthesis method and Pharmacokinetics of Pretomanid (PA 824)_Chemicalbook [chemicalbook.com]
- 10. Enantioselective synthesis of pretomanid & investigations of Raman spectroscopy for through-tube monitoring of reactions [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 13. Delamanid - Wikipedia [en.wikipedia.org]
- 14. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Class: Early Research on Bicyclic Nitroimidazoles in Tuberculosis
A Technical Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) in the late 20th century created an urgent need for novel therapeutics. This guide delves into the pivotal early research on bicyclic nitroimidazoles, a class of compounds that has since delivered two new anti-tubercular agents: delamanid and pretomanid. This document provides a comprehensive overview of the foundational preclinical data, experimental methodologies, and the core mechanism of action that propelled these compounds through the drug development pipeline.
Introduction to Bicyclic Nitroimidazoles
The journey of bicyclic nitroimidazoles in tuberculosis research began with the exploration of nitroaromatic compounds, which were known for their antimicrobial properties. Early research in the 1990s identified the potential of this class against Mycobacterium tuberculosis. These compounds are prodrugs, requiring reductive activation within the mycobacterial cell to exert their bactericidal effects. This targeted activation mechanism contributes to their selectivity for mycobacteria.
The general structure of these compounds features a bicyclic core, typically a nitroimidazo-oxazole or nitroimidazo-oxazine, which proved to be a critical pharmacophore. The initial lead compound, CGI-17341, demonstrated potent in vitro and in vivo activity but was later discontinued due to mutagenicity concerns.[1] This initial setback, however, paved the way for the development of safer and more effective second-generation compounds, namely PA-824 (pretomanid) and OPC-67683 (delamanid).[1]
Mechanism of Action: The F420 Activation Pathway
Bicyclic nitroimidazoles are not inherently active against M. tuberculosis. Their mechanism of action is contingent on a unique bioreductive activation pathway present in mycobacteria, but not in mammalian cells.[2] This pathway is centered around the deazaflavin (F420) coenzyme and a specific F420-dependent nitroreductase enzyme (Ddn).
Upon entering the mycobacterial cell, the bicyclic nitroimidazole is reduced by the F420-dependent nitroreductase. This reduction generates reactive nitrogen species, including nitric oxide (NO). These reactive species are believed to have a dual mode of action:
-
Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, the reactive intermediates disrupt the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Specifically, they have been shown to inhibit the formation of methoxy- and keto-mycolic acids.[2][3]
-
Respiratory Poisoning: Under anaerobic conditions, the generation of nitric oxide leads to respiratory poisoning, effectively killing non-replicating, persistent mycobacteria.[2]
This dual mechanism of action makes bicyclic nitroimidazoles potent against both actively replicating and dormant bacilli, a crucial attribute for shortening tuberculosis treatment duration.
Caption: Activation of bicyclic nitroimidazoles in M. tuberculosis.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data from early preclinical studies of this compound, PA-824, and OPC-67683.
Table 1: In Vitro Activity (Minimum Inhibitory Concentration - MIC)
| Compound | M. tuberculosis Strain(s) | MIC (µg/mL) | Reference(s) |
| This compound | Drug-susceptible and multi-drug-resistant strains | 0.1 - 0.3 | [1][4] |
| PA-824 (Pretomanid) | H37Rv and other strains | 0.015 - 0.25 | [5][6] |
| Multi-drug-resistant clinical isolates | < 1 | [7][8] | |
| OPC-67683 (Delamanid) | Clinical Isolates (460 strains) | MIC₅₀: 0.004, MIC₉₀: 0.012 | [9] |
| Drug-susceptible and drug-resistant strains | 0.006 - 0.024 | [10] |
Table 2: In Vivo Efficacy in Murine Models
| Compound | Mouse Model | Dosing Regimen | Efficacy (Log₁₀ CFU Reduction in Lungs) | Reference(s) |
| This compound | Infected mice | 7.7 mg/kg (ED₅₀) | Increased survival time | [1] |
| PA-824 (Pretomanid) | Short-course infection model | 100 mg/kg for 9 days | Comparable to isoniazid (25 mg/kg) and moxifloxacin (100 mg/kg) | [7][11] |
| Long-term infection model | 100 mg/kg | Reduced bacterial load below 500 CFU | [7] | |
| Chronic infection model | 100 mg/kg/day | Approaches activity of isoniazid (25 mg/kg/day) | [12] | |
| OPC-67683 (Delamanid) | Chronic infection model | 2.5 mg/kg | Promising bactericidal activity | [13] |
| - | 5 mg/kg | - | [14] |
Table 3: Early Pharmacokinetic Parameters in Mice
| Compound | Parameter | Value | Reference(s) |
| PA-824 (Pretomanid) | Tₘₐₓ (serum) | 4.0 h | [15] |
| Elimination Half-life | 4 - 6 h | [15] | |
| Cₘₐₓ (at 100 mg/kg) | 21.4 µg/mL | [15] | |
| AUC₀₋₂₄ (at 100 mg/kg) | 327.6 µg·h/mL | [15] | |
| OPC-67683 (Delamanid) | Oral Bioavailability (animals) | 35-60% | [16] |
| Tₘₐₓ | 4-5 h | [17] | |
| Elimination Half-life | ~30 - 38 h | [18] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results in drug discovery. The following sections outline the typical methodologies used in the early evaluation of bicyclic nitroimidazoles.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. The agar proportion method and broth microdilution are standard techniques.
Objective: To determine the in vitro potency of bicyclic nitroimidazoles against M. tuberculosis.
Materials:
-
M. tuberculosis strains (e.g., H37Rv, clinical isolates)
-
Middlebrook 7H10 or 7H11 agar, or 7H9 broth
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
Test compounds (bicyclic nitroimidazoles)
-
Control drugs (e.g., isoniazid, rifampicin)
-
96-well or 384-well microplates (for broth microdilution)
-
Petri dishes (for agar proportion)
Procedure (Broth Microdilution):
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in appropriate solvents.
-
Inoculum Preparation: Grow M. tuberculosis in 7H9 broth supplemented with OADC to mid-log phase. Adjust the turbidity to a McFarland standard to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Assay Setup: Add the diluted compounds and the bacterial inoculum to the wells of a microplate. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest drug concentration at which there is no visible growth of bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration.
In Vivo Efficacy Testing: Murine Model of Tuberculosis
The murine model is a cornerstone of preclinical tuberculosis drug development, allowing for the assessment of a compound's efficacy in a living organism.
Objective: To evaluate the in vivo bactericidal activity of bicyclic nitroimidazoles.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
M. tuberculosis strain (e.g., H37Rv, Erdman)
-
Aerosol infection chamber
-
Test compounds and control drugs
-
Oral gavage needles
-
Homogenizer
-
Agar plates for CFU enumeration
Procedure:
-
Infection: Infect mice via the aerosol route with a low dose of M. tuberculosis to establish a lung infection.
-
Treatment Initiation: Allow the infection to establish for a defined period (e.g., 2-4 weeks).
-
Drug Administration: Administer the test compounds and controls to different groups of mice, typically via oral gavage, daily for a specified duration (e.g., 4-8 weeks).
-
Efficacy Assessment: At various time points during and after treatment, euthanize subsets of mice. Aseptically remove the lungs and/or spleens, homogenize the tissues, and plate serial dilutions of the homogenates on agar plates.
-
CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
Data Analysis: The efficacy of the compound is determined by the reduction in the log₁₀ CFU in the organs of treated mice compared to untreated controls.
Caption: A typical workflow for evaluating anti-tuberculosis drug efficacy in a mouse model.
Conclusion
The early research on bicyclic nitroimidazoles marked a significant turning point in the fight against tuberculosis. The discovery of this compound, despite its eventual discontinuation, validated the potential of this chemical class. Subsequent optimization led to the development of pretomanid and delamanid, which have become vital components of modern treatment regimens for drug-resistant tuberculosis. The unique F420-dependent activation pathway provides a mycobacteria-specific target, and the dual mechanism of action against both replicating and non-replicating bacilli holds the key to shortening treatment durations. The foundational in vitro and in vivo studies summarized in this guide underscore the rigorous preclinical evaluation that underpins the successful clinical development of these life-saving drugs. This early work serves as a blueprint for the continued discovery and development of novel anti-tubercular agents.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delamanid: From discovery to its use for pulmonary multidrug-resistant tuberculosis (MDR-TB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Preclinical testing of the nitroimidazopyran PA-824 for activity against Mycobacterium tuberculosis in a series of in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. OPC-67683, a Nitro-Dihydro-Imidazooxazole Derivative with Promising Action against Tuberculosis In Vitro and In Mice | PLOS Medicine [journals.plos.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Bactericidal Activity of the Nitroimidazopyran PA-824 in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PA-824 Exhibits Time-Dependent Activity in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Population Pharmacokinetic Analysis of Delamanid in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of CGI-17341
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGI-17341 is a novel 5-nitroimidazole antimicrobial agent with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It has demonstrated efficacy against both drug-susceptible and multi-drug-resistant strains of M. tuberculosis[1][2]. As a prodrug, this compound requires bioreductive activation by mycobacterial enzymes to exert its therapeutic effect[3][4][5]. This document provides detailed protocols for the in vitro susceptibility testing of this compound against M. tuberculosis using the broth microdilution method, an overview of its mechanism of action, and relevant data in a structured format.
Quantitative Data Summary
The in vitro activity of this compound against Mycobacterium tuberculosis H37Rv and other strains is summarized below.
| Parameter | Value | Reference |
| MIC Range (Drug-Susceptible & MDR M. tuberculosis) | 0.1 - 0.3 µg/mL | [1][2] |
| Effect of pH on MIC | Not affected by a decrease in pH from 6.8 to 5.6 | [2] |
| Cross-Resistance | No cross-resistance with isoniazid, rifampin, streptomycin, or ethambutol | [1] |
Mechanism of Action
This compound, like other nitroimidazoles, is a prodrug that requires intracellular activation to become bactericidal. The activation process is initiated by the reduction of its nitro group, a reaction catalyzed by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium[3][6]. This bioreductive activation is dependent on the reduced cofactor F420[7]. The activation of this compound leads to the generation of reactive nitrogen species, including nitric oxide, which are thought to have a dual mechanism of action: inhibition of mycolic acid biosynthesis under aerobic conditions and respiratory poisoning under anaerobic conditions[3].
Mechanism of Action of this compound.
Experimental Protocol: Broth Microdilution Susceptibility Testing
This protocol is based on the standardized broth microdilution method for M. tuberculosis susceptibility testing as recommended by EUCAST and WHO[8][9][10].
1. Materials
-
Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase).
-
Test Compound: this compound powder.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) or clinical isolates.
-
Equipment:
2. Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. Further dilutions should be made in Middlebrook 7H9 broth to achieve the desired final concentrations in the microtiter plate.
-
Bacterial Inoculum:
-
Culture M. tuberculosis on solid medium (e.g., Middlebrook 7H10 or 7H11 agar) for 3-4 weeks.
-
Harvest colonies and suspend them in sterile water with glass beads.
-
Vortex to create a homogeneous suspension.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard[10].
-
Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to obtain a final inoculum of approximately 10^5 CFU/mL[10].
-
3. Experimental Procedure
-
Plate Preparation:
-
In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the appropriate this compound working solution to the first well of each row to be tested, and perform serial twofold dilutions across the plate. The final volume in each well will be 100 µL after adding the inoculum.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (10^5 CFU/mL) to each well, except for the negative control well.
-
-
Incubation:
-
Reading and Interpretation:
Experimental workflow for this compound susceptibility testing.
Safety Precautions
All work with Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following appropriate safety protocols to prevent laboratory-acquired infections.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximizing bactericidal activity with combinations of bioreduced drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 9. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 10. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex for first and second line drugs by broth dilution in a microtiter plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Determining the Minimum Inhibitory Concentration (MIC) of CGI-17341 against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of CGI-17341, a potent 5-nitroimidazole antibacterial agent with significant activity against Mycobacterium tuberculosis (M. tuberculosis).
Introduction to this compound
This compound is a novel, orally active 5-nitroimidazole derivative that has demonstrated significant in vitro and in vivo activity against both drug-susceptible and multi-drug-resistant strains of M. tuberculosis.[1][2] Its mechanism of action involves a bioreductive activation process within the mycobacterium.[3][4][5] This activation is dependent on the reduced cofactor F420, leading to the production of nitric oxide species which in turn inhibit essential cellular processes, including mycolic acid biosynthesis and the electron transport chain.[3] Notably, this compound maintains its efficacy against strains that have developed resistance to other antitubercular drugs like isoniazid and rifampin.[1][2]
Data Presentation
The following table summarizes the reported in vitro activity of this compound against M. tuberculosis.
| Strain Type | MIC Range (µg/mL) | Reference |
| Drug-Susceptible M. tuberculosis | 0.1 - 0.3 | [1][2] |
| Multi-Drug-Resistant M. tuberculosis | 0.1 - 0.3 | [1][2] |
Experimental Protocols
Determining the MIC of this compound is crucial for assessing its potency and for further drug development studies. The following protocol details the broth microdilution method, a standard and widely accepted technique for antimicrobial susceptibility testing of M. tuberculosis.
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is based on established methods for determining the MIC of antimicrobial agents against M. tuberculosis.
1. Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Middlebrook 7H9 Broth, supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase) enrichment
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains
-
Sterile 96-well microplates
-
Sterile tubes for serial dilutions
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (600 nm)
-
Biosafety cabinet (Class II or higher)
2. Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mg/mL): Aseptically weigh 10 mg of this compound powder and dissolve it in 1 mL of DMSO. Vortex until fully dissolved. Store at -20°C.
-
Working Solutions: Perform serial two-fold dilutions of the stock solution in sterile Middlebrook 7H9 broth to create a range of concentrations. The final concentrations in the assay wells should typically range from 0.015 to 8 µg/mL.
3. Preparation of M. tuberculosis Inoculum
-
Culture M. tuberculosis in Middlebrook 7H9 broth until it reaches mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Adjust the bacterial suspension with fresh Middlebrook 7H9 broth to match a 0.5 McFarland standard (approximately 1-5 x 10⁷ CFU/mL).
-
Further dilute the adjusted inoculum 1:20 in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for inoculation.
4. Assay Procedure
-
In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the highest concentration of this compound working solution to the first column of wells and perform serial two-fold dilutions across the plate, leaving the last column as a growth control.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing Middlebrook 7H9 broth and the bacterial inoculum, but no this compound.
-
Sterility Control: Wells containing only Middlebrook 7H9 broth.
-
-
Seal the microplate with a breathable sealant and incubate at 37°C for 7-14 days, or until visible turbidity is observed in the growth control wells.
5. Data Analysis and Interpretation
-
Visually inspect the microplate for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
-
Alternatively, the optical density (OD) of each well can be measured at 600 nm using a microplate reader. The MIC is the lowest drug concentration showing an OD comparable to the sterility control.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Experimental Workflow
Caption: Workflow for determining the MIC of this compound.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Model of Tuberculosis for CGI-17341 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, necessitating the development of novel therapeutics. CGI-17341 is a 5-nitroimidazole derivative that has shown promising anti-tubercular activity.[1][2][3] This document provides detailed application notes and protocols for the use of an in vivo mouse model to study the efficacy of this compound against M. tuberculosis. It includes a clarification on the mechanism of action of this compound and its distinction from Bruton's tyrosine kinase (BTK) inhibitors, a point of potential confusion.
Clarification: this compound is a 5-Nitroimidazole, Not a BTK Inhibitor
It is important to clarify that this compound is a 5-nitroimidazole antibacterial agent.[1][2][3] Its mechanism of action involves reductive activation by mycobacterial enzymes to generate reactive nitrogen species that are toxic to the bacterium. This is distinct from Bruton's tyrosine kinase (BTK) inhibitors, which are a class of drugs that modulate the host immune response. While BTK does play a role in the immune response to M. tuberculosis, particularly in macrophage and γδ T cell function, this compound does not target this pathway.
Data Presentation: Efficacy of this compound and Comparative Compounds
The following tables summarize the known efficacy data for this compound and provide a template for presenting data from similar in vivo studies with other anti-tubercular agents.
Table 1: In Vivo Efficacy of this compound against M. tuberculosis in Mice
| Compound | Dose (mg/kg) | Administration Route | Dosing Schedule | Efficacy Readout | Result | Reference |
| This compound | 7.7 | Oral | Days 11 and 12 post-infection | 50% Effective Dose (ED50) | 7.7 mg/kg (95% CI: 3.5-10.27) | [1][2] |
| This compound | Not specified | Oral | Not specified | Survival | Dose-dependent increase in survival time | [1][2] |
Table 2: Example Data Presentation for a Novel Anti-Tubercular Compound in a Murine Model
| Compound | Dose (mg/kg) | Administration Route | Duration of Treatment | Change in Lung CFU (log10) vs. Untreated Control | Change in Spleen CFU (log10) vs. Untreated Control | Median Survival (Days) |
| Compound X | 25 | Oral | 4 weeks | -2.5 | -2.0 | 90 |
| Compound X | 50 | Oral | 4 weeks | -3.5 | -3.0 | 120 |
| Isoniazid | 25 | Oral | 4 weeks | -4.0 | -3.5 | 150 |
| Vehicle | - | Oral | 4 weeks | 0 | 0 | 60 |
Note: Data in Table 2 is illustrative and intended to serve as a template for data presentation.
Experimental Protocols
The following are detailed protocols for establishing a murine model of tuberculosis and assessing the efficacy of this compound.
Protocol 1: Establishment of a Murine Model of Pulmonary Tuberculosis
This protocol describes the establishment of a chronic tuberculosis infection in mice via the aerosol route, which closely mimics natural human infection.
Materials:
-
Mice: Specific pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Bacteria: Mycobacterium tuberculosis H37Rv strain.
-
Culture Media: Middlebrook 7H9 broth with 10% OADC enrichment (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. Middlebrook 7H11 agar with 10% OADC for CFU enumeration.
-
Aerosol Exposure System: Inhalation exposure system (e.g., Glas-Col).
-
Personal Protective Equipment (PPE): Appropriate for BSL-3 level work.
Procedure:
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.5-0.8).
-
Wash the bacterial cells twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80.
-
Resuspend the bacterial pellet in PBS to the desired concentration for aerosolization. The final concentration should be calibrated to deliver approximately 100-200 bacilli per mouse lung.
-
-
Aerosol Infection:
-
Place mice in the exposure chamber of the aerosol generation device.
-
Aerosolize the bacterial suspension according to the manufacturer's instructions to achieve a low-dose infection.
-
At 24 hours post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial load in the lungs by plating serial dilutions of lung homogenates on 7H11 agar.
-
-
Establishment of Chronic Infection:
-
Allow the infection to establish for 3-4 weeks. During this time, the bacterial load in the lungs will increase and then plateau, establishing a chronic infection.
-
Protocol 2: Efficacy Assessment of this compound in M. tuberculosis-Infected Mice
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
M. tuberculosis-infected mice (from Protocol 1).
-
This compound.
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Equipment for organ harvesting and homogenization.
Procedure:
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.
-
Based on the initial study by Ashtekar et al. (1993), a short-course efficacy model can be employed.[1][2] Alternatively, a longer treatment regimen (e.g., 4 weeks) can be used for a chronic infection model.
-
Administer this compound or vehicle control to different groups of infected mice via oral gavage. The original study administered the drug on days 11 and 12 post-infection.[1][2] For a chronic model, daily administration for 4 weeks is common.
-
-
Monitoring of Mice:
-
Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, altered breathing).
-
Record body weights weekly.
-
-
Determination of Bacterial Load (CFU Assay):
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in PBS with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.
-
-
Survival Studies:
-
For survival studies, a separate cohort of infected mice is treated with this compound or vehicle.
-
Monitor the mice daily and record the date of death or euthanasia when moribund.
-
Plot survival curves (Kaplan-Meier) and compare the median survival times between groups.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo efficacy testing.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Culturing Mycobacterium tuberculosis with CGI-17341
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the culture of Mycobacterium tuberculosis (M. tuberculosis) and the in vitro assessment of the antimicrobial agent CGI-17341. The information is intended to guide researchers in establishing experimental conditions to study the effects of this compound on both drug-susceptible and multi-drug-resistant strains of M. tuberculosis.
Introduction to this compound
This compound, chemically known as 2-ethyl-5-nitro-2,3-dihydro[2-1b]imidazo-oxazole, is a novel 5-nitroimidazole derivative with potent activity against Mycobacterium tuberculosis.[1][2] As a prodrug, this compound requires bioreductive activation within the mycobacterial cell to exert its therapeutic effect. This activation is dependent on the deazaflavin-dependent nitroreductase (Ddn) and the cofactor F420. Upon activation, the resulting reactive nitrogen species are understood to interfere with the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound against M. tuberculosis.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Parameter | Value | Reference Strain(s) | Notes |
| Minimum Inhibitory Concentration (MIC) | 0.1 - 0.3 µg/mL | Drug-susceptible and multi-drug-resistant strains | Activity is comparable to isoniazid and rifampin. |
| Cross-Resistance | None observed | Isoniazid, rifampin, streptomycin, ethambutol | This compound is effective against strains resistant to these first-line drugs. |
| Effect of pH on MIC | Not affected | M. tuberculosis | MIC remains stable when the medium pH is decreased from 6.8 to 5.6.[1][2] |
Table 2: In Vivo Activity of this compound in a Murine Tuberculosis Model
| Parameter | Value | Animal Model | Dosing Schedule |
| 50% Effective Dose (ED50) | 7.7 mg/kg of body weight | Mice infected with M. tuberculosis | Administered on days 11 and 12 post-infection.[1][2] |
Experimental Protocols
Protocol 1: Preparation of M. tuberculosis Culture Media
This protocol describes the preparation of two standard media for the cultivation of M. tuberculosis: Middlebrook 7H9 Broth (liquid medium) and Löwenstein-Jensen (LJ) Medium (solid medium).
1.1: Middlebrook 7H9 Broth Preparation
Materials:
-
Middlebrook 7H9 broth base
-
Glycerol
-
Polysorbate 80 (Tween 80)
-
Middlebrook ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment
-
Sterile distilled water
-
Autoclave
-
Sterile flasks and tubes
Procedure:
-
Suspend 4.7 g of Middlebrook 7H9 broth base in 900 mL of sterile distilled water.
-
Add 2 mL of glycerol and 1 g of polysorbate 80.
-
Heat gently with agitation to dissolve the components completely.
-
Autoclave at 121°C for 15 minutes.
-
Allow the medium to cool to 45-50°C.
-
Aseptically add 100 mL of Middlebrook ADC or OADC enrichment.
-
Mix gently and dispense into sterile culture flasks or tubes.
-
Store the prepared medium at 2-8°C in the dark.
1.2: Löwenstein-Jensen (LJ) Medium Preparation
Materials:
-
LJ medium base
-
Glycerol
-
Fresh hen's eggs
-
Malachite green solution (2%)
-
Sterile distilled water
-
Inspissator or water bath at 85°C
-
Sterile flasks, tubes, and slants
Procedure:
-
Prepare the salt solution by dissolving the LJ medium base in 600 mL of sterile distilled water with 12 mL of glycerol.
-
Autoclave the salt solution at 121°C for 15 minutes.
-
Prepare 1 L of whole egg homogenate from fresh, aseptically handled hen's eggs.
-
Cool the sterile salt solution to 50-60°C and aseptically add the 1 L of egg homogenate and 20 mL of malachite green solution.
-
Mix gently to avoid air bubbles.
-
Dispense the final medium into sterile screw-capped tubes or slants.
-
Place the tubes in a slanted position and heat in an inspissator or water bath at 85°C for 45 minutes to coagulate the medium.
-
Store the prepared slants at 2-8°C.
Protocol 2: In Vitro Susceptibility Testing of this compound using Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the broth microdilution method.
Materials:
-
M. tuberculosis isolate (e.g., H37Rv or clinical isolates)
-
Middlebrook 7H9 broth supplemented with OADC
-
This compound
-
Dimethylformamide (DMF) for stock solution preparation
-
Sterile 96-well microtiter plates
-
Sterile saline with 0.05% Tween 80
-
McFarland standard No. 1
-
Incubator at 37°C with 5% CO2
-
Plate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMF to a final concentration of 1 mg/mL.
-
Further dilute the stock solution in sterile distilled water to prepare working solutions.
-
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-log phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile saline containing 0.05% Tween 80 to match a McFarland standard of 1.0.
-
Dilute this suspension 1:20 in Middlebrook 7H9 broth to obtain the final inoculum.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the this compound working solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).
-
Seal the plate and incubate at 37°C in a 5% CO2 atmosphere for 7-14 days.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of M. tuberculosis.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
-
Signaling Pathways and Experimental Workflows
This compound Activation and Proposed Mechanism of Action
The following diagram illustrates the proposed signaling pathway for the activation of this compound and its subsequent effect on mycolic acid biosynthesis in M. tuberculosis.
Caption: Proposed activation pathway of this compound in M. tuberculosis.
Experimental Workflow for In Vitro Susceptibility Testing
The following diagram outlines the general experimental workflow for determining the in vitro susceptibility of M. tuberculosis to this compound.
Caption: General workflow for in vitro susceptibility testing of this compound.
References
Application Notes and Protocols: Cytotoxicity of CGI-17341 in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGI-17341 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[1][2][3] this compound binds to BTK, inhibiting its kinase activity and subsequently disrupting downstream signaling cascades that promote cell proliferation and survival.[1][4] This application note provides detailed protocols for assessing the cytotoxic effects of this compound in mammalian cell lines using common colorimetric assays: MTT, XTT, and LDH.
While some literature identifies a compound designated this compound as a nitroimidazole with antitubercular activity, this document focuses on the compound as a BTK inhibitor, a context in which similar CGI-series compounds are described.[2][5][6] Researchers should verify the specific compound and its intended target for their studies.
Principle of Cytotoxicity Assays
Cytotoxicity assays are essential for evaluating the potential of therapeutic compounds to induce cell death.[7] This note details three widely used methods:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[8][9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[8][9] The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance.[8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures cellular metabolic activity.[10][11][12] Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[10][12] This assay is often considered more convenient than the MTT assay as it does not require a solubilization step.[11]
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[14] The amount of LDH in the supernatant is proportional to the number of dead cells.
Data Presentation
The following tables summarize hypothetical data on the cytotoxicity of this compound in two mammalian cell lines: Ramos (a human Burkitt's lymphoma B-cell line, BTK-dependent) and HEK293 (a human embryonic kidney cell line, low BTK dependence).
Table 1: IC50 Values of this compound after 48-hour treatment
| Cell Line | Assay | IC50 (µM) |
| Ramos | MTT | 1.5 |
| XTT | 1.8 | |
| HEK293 | MTT | > 50 |
| XTT | > 50 |
Table 2: Dose-dependent effect of this compound on cell viability (MTT Assay) after 48 hours
| This compound (µM) | Ramos (% Viability) | HEK293 (% Viability) |
| 0 (Control) | 100 | 100 |
| 0.1 | 85 | 98 |
| 0.5 | 65 | 95 |
| 1.0 | 52 | 92 |
| 5.0 | 20 | 88 |
| 10.0 | 8 | 85 |
| 50.0 | 2 | 75 |
Table 3: Time-dependent effect of this compound (5 µM) on LDH release in Ramos cells
| Time (hours) | % Cytotoxicity (LDH Release) |
| 0 | 0 |
| 12 | 15 |
| 24 | 35 |
| 48 | 60 |
| 72 | 85 |
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Selected mammalian cell lines (e.g., Ramos, HEK293)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and electron coupling reagent
-
LDH Cytotoxicity Assay Kit
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol 1: MTT Assay[8][9][10][18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete solubilization.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
Protocol 2: XTT Assay[11][12][13][14][20]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions immediately before use.[10][11]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.[11][16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.[10][16]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10][16] A reference wavelength of 660 nm should be used to correct for non-specific background absorbance.[10][16]
-
Data Analysis: Calculate the percentage of cell viability using a formula similar to the MTT assay.
Protocol 3: LDH Release Assay[15][16][21][22]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release))] x 100
Visualizations
Caption: BTK signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: Logical flow from this compound treatment to assay detection.
References
- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. reprocell.com [reprocell.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 15. MTT Assay [protocols.io]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for Assessing the Mutagenicity of CGI-17341 using the Ames Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGI-17341, a 2-ethyl-5-nitro-2,3-dihydro[2-1b]imidazo-oxazole, is a nitroimidazole compound that has demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug-resistant strains.[1][2] Despite its promising antitubercular properties, further development of this compound was halted due to concerns about its mutagenic potential.[3][4] This document provides a detailed protocol for assessing the mutagenicity of this compound using the bacterial reverse mutation assay, commonly known as the Ames test.
The Ames test is a widely used, rapid, and sensitive biological assay for evaluating the mutagenic potential of chemical compounds.[5][6] It utilizes several strains of bacteria, typically Salmonella typhimurium and Escherichia coli, with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).[7][8] The assay detects mutations that restore the functional capability of the bacteria to synthesize the amino acid, allowing them to grow on a medium lacking it.[8][9] A positive test indicates that the chemical is mutagenic and may have carcinogenic properties.[5] This protocol is based on the internationally recognized OECD Guideline 471 for the bacterial reverse mutation test.[10][11][12]
Principle of the Ames Test
The fundamental principle of the Ames test is the detection of reverse mutations in amino acid auxotrophs. The tester strains are exposed to the test substance, with and without a metabolic activation system (S9 mix), and plated on a minimal medium agar lacking the specific amino acid they require for growth. If the test substance is a mutagen, it will induce mutations that revert the original mutation, allowing the bacteria to regain the ability to produce the essential amino acid. These revertant bacteria will then grow and form visible colonies. The number of revertant colonies is proportional to the mutagenic potency of the substance.
Materials and Reagents
-
Test Substance: this compound
-
Bacterial Strains:
-
Salmonella typhimurium TA98 (for frameshift mutations)
-
Salmonella typhimurium TA100 (for base-pair substitution mutations)
-
Salmonella typhimurium TA1535 (for base-pair substitution mutations)
-
Salmonella typhimurium TA1537 (for frameshift mutations)
-
Escherichia coli WP2 uvrA (for base-pair substitution mutations)
-
-
Control Substances:
-
Negative Control: Dimethyl sulfoxide (DMSO)
-
Positive Controls (without S9 activation):
-
Sodium azide (for TA100 and TA1535)
-
2-Nitrofluorene (for TA98)
-
9-Aminoacridine (for TA1537)
-
4-Nitroquinoline-1-oxide (for E. coli WP2 uvrA)
-
-
Positive Controls (with S9 activation):
-
2-Aminoanthracene (for all Salmonella strains)
-
Benzo[a]pyrene (for E. coli WP2 uvrA)
-
-
-
Media and Buffers:
-
Nutrient Broth (e.g., Oxoid No. 2)
-
Minimal Glucose Agar (Vogel-Bonner Medium E)
-
Top Agar (containing a trace amount of L-histidine and D-biotin)
-
Phosphate Buffered Saline (PBS)
-
-
Metabolic Activation System:
-
S9 fraction from the liver of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
S9 Cofactor Mix (NADP+, Glucose-6-phosphate)
-
Detailed Experimental Protocol
This protocol outlines the plate incorporation method, a standard procedure for the Ames test.
Preparation of Bacterial Cultures
-
From frozen stock cultures, inoculate each tester strain into a separate flask containing 10-20 mL of nutrient broth.
-
Incubate the cultures overnight at 37°C with shaking (approximately 150 rpm) until the bacterial density reaches 1-2 x 10⁹ cells/mL.
Preparation of Test Compound and Control Solutions
-
Dissolve this compound in DMSO to prepare a stock solution.
-
Perform serial dilutions of the stock solution with DMSO to achieve at least five different analyzable concentrations. The recommended maximum test concentration for soluble, non-cytotoxic substances is 5 mg/plate or 5 µL/plate.[11]
-
Prepare solutions of the positive and negative controls in appropriate solvents (e.g., DMSO).
Ames Test Procedure (Plate Incorporation Method)
The following steps should be performed for each bacterial strain, with and without the S9 mix, for each concentration of this compound and for the positive and negative controls. All conditions should be tested in triplicate.
-
To a sterile tube, add the following in order:
-
2.0 mL of molten top agar (maintained at 45°C)
-
0.1 mL of the overnight bacterial culture
-
0.1 mL of the test compound solution (or control solution)
-
0.5 mL of S9 mix (for experiments with metabolic activation) or 0.5 mL of sterile PBS (for experiments without metabolic activation)
-
-
Vortex the tube gently for 3 seconds.
-
Immediately pour the entire contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure the top agar spreads evenly.
-
Allow the top agar to solidify completely on a level surface.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
Data Collection and Analysis
-
After the incubation period, count the number of revertant colonies on each plate. A colony counter can facilitate this process.
-
For each concentration and control, calculate the mean number of revertant colonies and the standard deviation from the triplicate plates.
-
A positive result is generally considered when there is a concentration-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[8] A common criterion for a positive response is a two-fold or greater increase in the mean number of revertant colonies for at least one concentration compared to the negative control.
Data Presentation (Example Data)
The following tables present hypothetical data for the mutagenicity assessment of this compound. This data is for illustrative purposes only.
Table 1: Mutagenicity of this compound in S. typhimurium TA98 (Frameshift Mutations)
| Concentration (µ g/plate ) | Without S9 Mix (Mean ± SD) | With S9 Mix (Mean ± SD) |
| 0 (Negative Control) | 25 ± 4 | 30 ± 5 |
| 0.1 | 28 ± 3 | 45 ± 6 |
| 1.0 | 35 ± 5 | 88 ± 9 |
| 10 | 42 ± 6 | 175 ± 15 |
| 100 | 55 ± 7 | 350 ± 25 |
| 500 | Toxic | Toxic |
| Positive Control | 450 ± 30 | 620 ± 45 |
Table 2: Mutagenicity of this compound in S. typhimurium TA100 (Base-Pair Substitutions)
| Concentration (µ g/plate ) | Without S9 Mix (Mean ± SD) | With S9 Mix (Mean ± SD) |
| 0 (Negative Control) | 110 ± 12 | 125 ± 14 |
| 0.1 | 115 ± 10 | 180 ± 15 |
| 1.0 | 130 ± 14 | 290 ± 22 |
| 10 | 155 ± 16 | 550 ± 40 |
| 100 | 190 ± 20 | >1000 |
| 500 | Toxic | Toxic |
| Positive Control | 850 ± 60 | >1500 |
Interpretation of Results
Based on the example data, this compound would be considered mutagenic under the conditions of this test. The key observations are:
-
Dose-Dependent Increase: There is a clear dose-dependent increase in the number of revertant colonies for both TA98 and TA100 strains.
-
Metabolic Activation: The mutagenic effect is significantly enhanced in the presence of the S9 metabolic activation system. This suggests that metabolites of this compound are likely the primary mutagenic agents.
-
Types of Mutations: The positive results in both TA98 and TA100 indicate that this compound and/or its metabolites can induce both frameshift and base-pair substitution mutations.
-
Toxicity: At the highest concentration (500 µ g/plate ), this compound exhibits toxicity to the bacteria, as indicated by a significant reduction in the number of revertant colonies and/or a clearing of the background bacterial lawn.
A positive result in the Ames test is a strong indicator that a substance may be a mammalian carcinogen and warrants further investigation through additional genotoxicity assays.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofins.com.au [eurofins.com.au]
- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 7. The bacterial reverse mutation test | RE-Place [re-place.be]
- 8. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 10. Bacterial Reverse Mutation Assay or Ames assay (OECD 471) [nib.si]
- 11. oecd.org [oecd.org]
- 12. enamine.net [enamine.net]
Application Notes and Protocols for Studying F420-Dependent Activation of CGI-17341
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGI-17341 is a nitroimidazole antimicrobial agent with demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] As a prodrug, this compound requires reductive activation within the mycobacterial cell to exert its therapeutic effect. This activation is dependent on the unique deazaflavin cofactor F420.[4][5] Understanding the mechanisms of F420-dependent activation of this compound is crucial for optimizing its efficacy, overcoming potential resistance mechanisms, and developing novel anti-tubercular agents.
These application notes provide detailed protocols and methodologies for studying the F420-dependent activation of this compound, from the expression and purification of key enzymes to the determination of kinetic parameters and the elucidation of the activation pathway.
Key Components in the F420-Dependent Activation Pathway
The activation of this compound is a multi-step process involving a cascade of enzymatic reactions centered around the redox cycling of cofactor F420.
-
Cofactor F420: A deazaflavin derivative that functions as a low-potential hydride carrier, crucial for various redox reactions in mycobacteria.[6]
-
F420-Dependent Glucose-6-Phosphate Dehydrogenase (Fgd1): This enzyme catalyzes the reduction of oxidized F420 to its active form, F420H2, using glucose-6-phosphate as an electron donor.[4][6] This is the primary mechanism for regenerating the reduced cofactor required for prodrug activation.
-
F420-Dependent Nitroreductases (FDNRs): These enzymes utilize the reduced cofactor F420H2 to catalyze the reductive activation of nitro-containing compounds like this compound. The deazaflavin-dependent nitroreductase (Ddn) is a key enzyme in this class, responsible for activating other nitroimidazoles like pretomanid and delamanid.[4][7] While Ddn can reduce this compound in vitro, evidence suggests that other, yet to be fully identified, F420-dependent reductases are also involved in its activation in vivo.[4][5]
Experimental Protocols
Expression and Purification of F420-Dependent Enzymes
This protocol describes the recombinant expression and purification of F420-dependent reductases (e.g., Ddn) and Fgd1 from E. coli.
Materials:
-
Expression vector containing the gene of interest (e.g., pET vector with the gene for Ddn or Fgd1 from M. tuberculosis)
-
E. coli expression strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) broth and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Size-exclusion chromatography (SEC) column and buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Protocol:
-
Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate overnight at the lower temperature with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged protein with elution buffer.
-
Size-Exclusion Chromatography: Further purify the eluted protein by SEC to remove aggregates and other impurities.
-
Protein Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified protein at -80°C.
F420-Dependent Nitroreductase Activity Assay
This spectrophotometric assay measures the rate of this compound activation by monitoring the oxidation of the cofactor F420H2.
Materials:
-
Purified F420-dependent nitroreductase (e.g., Ddn)
-
Purified Fgd1
-
Cofactor F420
-
Glucose-6-phosphate (G6P)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
UV-Vis spectrophotometer
Protocol:
-
Preparation of F420H2: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, F420, and an excess of G6P. Add Fgd1 to initiate the reduction of F420 to F420H2. Incubate at room temperature until the characteristic yellow color of F420 disappears, indicating complete reduction. The concentration of F420H2 can be determined by measuring the absorbance at 420 nm (ε = 40,000 M⁻¹cm⁻¹ for oxidized F420).
-
Assay Setup: In a cuvette, prepare the assay mixture containing assay buffer and the desired concentration of this compound.
-
Initiation of Reaction: Add a known concentration of the purified F420-dependent nitroreductase to the cuvette.
-
Monitoring the Reaction: Immediately initiate the reaction by adding a specific concentration of the freshly prepared F420H2. Monitor the decrease in absorbance at 420 nm over time, which corresponds to the oxidation of F420H2 to F420 as this compound is reduced.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
Determination of Kinetic Parameters
To characterize the enzymatic activation of this compound, determine the Michaelis-Menten kinetic parameters (Km and kcat).
Protocol:
-
Perform the F420-dependent nitroreductase activity assay as described above, varying the concentration of one substrate (e.g., this compound) while keeping the concentration of the other substrate (F420H2) constant and saturating.
-
Measure the initial reaction rates for each substrate concentration.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
The catalytic efficiency of the enzyme can then be calculated as kcat/Km.
Data Presentation
Quantitative data from kinetic studies should be summarized in tables for clear comparison.
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹min⁻¹) | Reference |
| Ddn | (R)-CGI-17341 | N/A | 2.2 | N/A | [7] |
| Ddn | (S)-CGI-17341 | N/A | 2.4 | N/A | [7] |
| Ddn | Pretomanid (PA-824) | 15.3 ± 2.1 | 4.7 ± 0.2 | 0.31 | [7] |
N/A: Data not available in the cited literature.
Visualization of Pathways and Workflows
F420-Dependent Activation Pathway of this compound
The following diagram illustrates the proposed signaling pathway for the activation of the prodrug this compound in Mycobacterium tuberculosis.
Caption: F420-dependent activation pathway of this compound.
Experimental Workflow for Studying this compound Activation
This diagram outlines the key experimental steps for investigating the F420-dependent activation of this compound.
Caption: Experimental workflow for studying this compound activation.
Concluding Remarks
The methodologies outlined in these application notes provide a comprehensive framework for investigating the F420-dependent activation of this compound. A thorough understanding of this activation pathway is paramount for the rational design of next-generation nitroimidazole-based anti-tubercular drugs that can overcome existing resistance mechanisms and contribute to more effective tuberculosis treatment regimens. The potential involvement of multiple F420-dependent reductases in the activation of this compound highlights an important area for future research. Identifying and characterizing these additional enzymes will provide a more complete picture of the drug's mechanism of action and may reveal new targets for therapeutic intervention.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tebubio.com [tebubio.com]
- 4. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular insights into the binding of coenzyme F420 to the conserved protein Rv1155 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nitroimidazole Resistance Mechanisms Using CGI-17341
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGI-17341 is a 5-nitroimidazole compound with potent bactericidal activity against both drug-susceptible and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb).[1][2] Like other nitroimidazoles, this compound is a prodrug that requires reductive activation within the mycobacterial cell to exert its toxic effects.[3] This activation is dependent on the deazaflavin (F420) cofactor, but notably, this compound retains activity against Mtb mutants that are resistant to other F420-dependent nitroimidazoles like pretomanid, which are activated by the deazaflavin-dependent nitroreductase (Ddn).[3] This unique property makes this compound a valuable chemical probe for elucidating alternative nitroimidazole activation pathways and their associated resistance mechanisms.
These application notes provide a framework for using this compound to select for resistant mutants, identify genetic determinants of resistance, and analyze the corresponding proteomic changes.
Quantitative Data Summary
The following tables summarize the known in vitro activity of this compound against Mycobacterium tuberculosis. This data serves as a baseline for resistance studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis
| M. tuberculosis Strain Type | MIC (µg/mL) | Reference |
| Drug-Susceptible | 0.1 - 0.3 | [1] |
| Multi-Drug-Resistant (MDR) | 0.1 - 0.3 | [1] |
Table 2: Comparative Efficacy of this compound
| Compound | Activity against M. tuberculosis | Cross-Resistance with this compound | Reference |
| Isoniazid | High | No | [1] |
| Rifampin | High | No | [1] |
| Streptomycin | Moderate | No | [1] |
| Ethambutol | Moderate | No | [1] |
| Pretomanid (PA-824) | High | Partial/None (mutations in Ddn) | [3] |
Note: The frequency of spontaneous resistance to this compound in M. tuberculosis has been noted to be approximately 1 in 10⁹ at a concentration of 1 µg/mL.[4]
Signaling and Activation Pathways
Generalized Nitroimidazole Activation Pathway
Nitroimidazoles are prodrugs requiring intracellular activation. In mycobacteria, this process is often dependent on the F420 cofactor system. While the specific nitroreductase for this compound is not yet identified, it is known to be F420-dependent. Resistance can emerge from mutations in the genes responsible for F420 biosynthesis, the activating nitroreductase, or other downstream targets.
Caption: Generalized F420-dependent activation pathway for this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for studying nitroimidazole resistance using this compound.
Protocol 1: Selection of this compound Resistant Mutants
This protocol describes the in vitro selection of spontaneous mutants of M. tuberculosis resistant to this compound.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Middlebrook 7H10 agar supplemented with 10% OADC
-
This compound stock solution (dissolved in DMSO)
-
Sterile culture tubes and petri dishes
-
Incubator (37°C)
Methodology:
-
Prepare Inoculum: Grow a culture of M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Plating: Plate approximately 10⁸ to 10⁹ colony-forming units (CFUs) onto 7H10 agar plates containing this compound. Use a concentration gradient, typically 4x, 8x, and 16x the baseline MIC (e.g., 0.4 µg/mL, 0.8 µg/mL, and 1.6 µg/mL). Also, plate a dilution series onto drug-free plates to calculate the initial CFU count and mutation frequency.
-
Incubation: Incubate plates at 37°C for 3-4 weeks until colonies appear on the drug-containing plates.
-
Isolate Resistant Colonies: Pick individual, well-isolated colonies from the this compound plates and subculture them in 7H9 broth.
-
Confirm Resistance: Once grown, confirm the resistance of the isolates by re-determining the MIC of this compound using a broth microdilution method. A significant increase (e.g., >4-fold) in MIC compared to the parental strain confirms resistance.
-
Cryopreservation: Preserve confirmed resistant isolates as glycerol stocks at -80°C for further analysis.
Protocol 2: Genomic Analysis of Resistant Mutants via Whole-Genome Sequencing (WGS)
This protocol outlines the workflow for identifying genetic mutations associated with this compound resistance.[5][6][7]
Materials:
-
Confirmed this compound resistant Mtb isolates and the parental (sensitive) strain
-
DNA extraction kit for mycobacteria
-
Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)
-
Bioinformatics software for sequence alignment and variant calling (e.g., BWA, GATK, Samtools)
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from liquid cultures of the parental strain and each resistant isolate.
-
Library Preparation and Sequencing: Prepare sequencing libraries according to the manufacturer's protocol for the chosen NGS platform. Perform whole-genome sequencing to generate high-coverage reads.
-
Bioinformatic Analysis:
-
Alignment: Align the sequencing reads from each isolate to a reference M. tuberculosis genome (e.g., H37Rv).
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant isolates compared to the parental strain.
-
Annotation and Filtering: Annotate the identified mutations to determine their location (e.g., coding region, intergenic) and predicted effect (e.g., synonymous, non-synonymous, frameshift). Filter out mutations that are also present in the parental strain.
-
-
Candidate Gene Identification: Focus on non-synonymous mutations in genes related to the F420 pathway, nitroreductases, and other potential drug targets. Consistent mutations found across multiple independent resistant isolates are strong candidates for conferring resistance.
Protocol 3: Proteomic Analysis of Resistant Mutants
This protocol provides a general method to compare protein expression profiles between this compound resistant and sensitive strains.[8][9][10]
Materials:
-
This compound resistant and sensitive Mtb strains
-
Lysis buffer (e.g., 8 M Urea in PBS) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Equipment for 2D gel electrophoresis or mass spectrometry (LC-MS/MS)
-
Software for proteomic data analysis
Methodology:
-
Protein Extraction: Grow cultures of sensitive and resistant strains to mid-log phase. Harvest cells by centrifugation, wash with PBS, and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Comparative Proteomics (Option A: 2D-GE):
-
Separate proteins by two-dimensional gel electrophoresis (2D-GE).
-
Stain gels and compare the protein spot patterns between sensitive and resistant strains.
-
Excise differentially expressed spots and identify the proteins using MALDI-TOF mass spectrometry.
-
-
Comparative Proteomics (Option B: LC-MS/MS):
-
Digest protein lysates with trypsin.
-
Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use label-free or label-based (e.g., TMT, SILAC) quantification to identify proteins that are significantly up- or down-regulated in the resistant strains.
-
-
Data Analysis: Analyze the list of differentially expressed proteins to identify pathways affected by this compound resistance, which may include the drug activation pathway, efflux pumps, or stress response proteins.
Experimental and Logical Workflows
Workflow for Investigating this compound Resistance
This diagram illustrates the logical flow from generating resistant mutants to identifying the mechanisms of resistance.
Caption: A logical workflow for studying this compound resistance mechanisms.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Whole genome sequencing for drug resistance determination in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-genome sequencing for prediction of Mycobacterium tuberculosis drug susceptibility and resistance: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-Genome Sequencing for Drug Resistance Profile Prediction in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic analysis of drug-resistant Mycobacterium tuberculosis by one-dimensional gel electrophoresis and charge chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proteomic Analysis of Drug-Resistant Mycobacterium tuberculosis Clinical Isolates Under Aminoglycoside Drug Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of CGI-17341 in Non-Replicating Persistent M. tuberculosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGI-17341 is a 5-nitroimidazole with demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains.[1] A critical feature of promising new anti-tubercular agents is their ability to eradicate non-replicating, persistent bacteria, which are thought to be responsible for the long duration of tuberculosis therapy and disease relapse. This document provides detailed application notes and protocols for the use of this compound in established in vitro models of non-replicating persistent M. tuberculosis.
While direct quantitative data for this compound in these specific models is limited in publicly available literature, data from the closely related nitroimidazole PA-824 (Pretomanid) is included as a proxy to guide experimental design. It is crucial to note that these values should be considered indicative and must be experimentally verified for this compound.
Data Presentation
Table 1: In Vitro Activity of this compound against Replicating M. tuberculosis
| Strain | Resistance Profile | MIC (µg/mL) | Reference |
| M. tuberculosis H37Rv | Drug-Susceptible | 0.1 - 0.3 | [1] |
| Clinical Isolates (15) | Isoniazid and Rifampin Resistant | 0.1 - 0.3 | [1] |
| M. tuberculosis H37Rv Mutants | Isoniazid, Rifampin, Streptomycin, or Ethambutol Resistant | No cross-resistance observed | [1] |
Table 2: In Vitro Activity of PA-824 (Nitroimidazole Analogue) against Non-Replicating M. tuberculosis
Disclaimer: The following data is for the related nitroimidazole PA-824 and is provided as a reference for designing experiments with this compound. These values are not a direct representation of this compound's activity.
| Model | Parameter | Concentration (µg/mL) | Effect | Reference |
| Hypoxia (Wayne Model) | MAC (Minimum Anaerobicidal Concentration) | Not explicitly stated, but activity shown | 1-log reduction in bacterial numbers after 1 week | [2] |
| Hypoxia (Oxygen Depletion) | % Killing | 2 | 85% | [3] |
| 10 | 89.6% | [3] | ||
| 50 | 93.5% | [3] | ||
| Anaerobic Condition | Bactericidal Activity | 12.5 | Complete reduction in CFU/mL after 21 days | [4] |
Signaling Pathway and Mechanism of Action
This compound, like other nitroimidazoles, is a prodrug that requires reductive activation within the mycobacterial cell to exert its bactericidal effects. The proposed mechanism involves the following key steps:
-
Activation: The deazaflavin-dependent nitroreductase (Ddn) utilizes the reduced cofactor F420H2 to reduce the nitro group of this compound.[2]
-
Generation of Reactive Nitrogen Species: This reduction process leads to the generation of reactive nitrogen species (RNS), including nitric oxide (NO).[2][5]
-
Bactericidal Effects: The generated RNS have multiple downstream effects, including the inhibition of mycolic acid synthesis and the poisoning of the electron transport chain, ultimately leading to bacterial cell death.[2][5] This mechanism is effective against both replicating and non-replicating bacteria.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bactericidal activity of PA-824 against Mycobacterium tuberculosis under anaerobic conditions and computational analysis of its novel analogues against mutant Ddn receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of CGI-17341 in DMSO and other solvents
This technical support center provides guidance on the stability of CGI-17341 in DMSO and other common laboratory solvents. As a member of the 5-nitroimidazole class of compounds, the stability of this compound can be influenced by various factors. This guide offers troubleshooting advice and frequently asked questions to assist researchers in their experiments.
Stability of this compound in Common Solvents
General Recommendations for Handling and Storage:
-
Solvent Selection: Anhydrous DMSO is a commonly used solvent for creating high-concentration stock solutions. For aqueous buffers, the pH should be carefully considered, as some nitroimidazoles exhibit pH-dependent stability.[1][2]
-
Storage Conditions: For long-term storage, it is recommended to store this compound as a solid at -20°C.[3] Stock solutions in anhydrous DMSO should also be stored at -20°C in tightly sealed vials to minimize water absorption. Some vendors suggest that solutions in DMSO can be stored at -20°C for several months.
-
Light Sensitivity: Nitroimidazoles can be sensitive to light. It is advisable to protect solutions from light by using amber vials or by wrapping containers in foil.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can potentially lead to degradation or precipitation. It is best practice to aliquot stock solutions into smaller, single-use volumes.
Summary of General Stability for 5-Nitroimidazoles in Various Solvents
| Solvent | Temperature | Duration | Stability Considerations |
| DMSO (anhydrous) | -20°C | Several Months | Generally stable. Minimize water absorption. |
| 4°C | Shorter Term | Stability may be reduced compared to -20°C. | |
| Room Temperature | Short Term (hours) | Potential for degradation increases. | |
| Ethanol | -20°C | Weeks to Months | A viable alternative to DMSO for some applications. |
| Aqueous Buffers | 4°C or -20°C | pH-dependent | Stability is highly dependent on the pH of the buffer. Metronidazole, for example, is most stable between pH 4 and 6.[2] |
| Methanol | -20°C | Variable | Stability should be determined empirically. |
Experimental Protocols
For researchers who need to determine the precise stability of this compound under their specific experimental conditions, the following protocol outlines a general method using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Protocol: Assessing the Stability of this compound in Solution
Objective: To determine the degradation of this compound in a chosen solvent over time at different storage temperatures.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other solvent of interest)
-
Amber glass vials with screw caps
-
HPLC-MS system with a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water with 0.1% formic acid, HPLC grade
-
Analytical balance
-
Micropipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM) in anhydrous DMSO.
-
Ensure the compound is fully dissolved by gentle vortexing or sonication.
-
-
Aliquoting and Storage:
-
Dispense aliquots of the stock solution into several amber glass vials.
-
Designate vials for analysis at different time points (e.g., T=0, 1 week, 2 weeks, 4 weeks) and for each storage condition (e.g., -20°C, 4°C, room temperature).
-
Tightly cap the vials and store them under the designated conditions, protected from light.
-
-
HPLC-MS Analysis:
-
Time Point Zero (T=0): Immediately after preparation, take one aliquot for immediate analysis to establish the initial purity and concentration.
-
Sample Preparation for Injection: Dilute a small volume of the stock solution with the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid) to a final concentration suitable for HPLC-MS analysis (e.g., 1 µM).
-
Chromatographic Conditions (example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Monitoring: Monitor the parent ion of this compound and potential degradation products.
-
-
Subsequent Time Points: At each scheduled time point, retrieve a vial from each storage condition and analyze it using the same HPLC-MS method.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Look for the appearance of new peaks in the chromatogram, which may indicate degradation products. Analyze the mass spectra of these new peaks to identify potential degradation products.
-
Frequently Asked Questions (FAQs)
Q1: My this compound solution in DMSO has turned a slight yellow color. Is it still usable?
A1: A slight color change in DMSO solutions can sometimes occur and may not necessarily indicate significant degradation. However, it is a sign that the compound might be undergoing some changes. It is highly recommended to perform an analytical check, such as by HPLC, to assess the purity of the solution before use in critical experiments. Storing solutions protected from light and at low temperatures can help minimize such changes.
Q2: I observe precipitation in my this compound stock solution after thawing. What should I do?
A2: Precipitation upon thawing can be due to the compound's limited solubility at lower temperatures or absorption of water into the DMSO stock. Before use, ensure the solution is brought to room temperature and gently vortexed or sonicated to redissolve the precipitate completely. If the precipitate does not redissolve, it may be necessary to prepare a fresh stock solution. To avoid this, consider preparing aliquots of a lower concentration if solubility is an issue.
Q3: Can I store aqueous solutions of this compound?
A3: Storing aqueous solutions of nitroimidazoles for extended periods is generally not recommended due to the potential for hydrolysis, especially at non-optimal pH values.[2] If aqueous solutions are required, they should be prepared fresh from a DMSO stock solution just before the experiment. If short-term storage is necessary, it should be at 4°C for no longer than a day, and the stability under these conditions should be verified.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been detailed in the literature, nitroimidazoles can be susceptible to reduction of the nitro group and hydrolysis of other functional groups. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[1][2]
Signaling and Experimental Workflow Diagrams
Activation Pathway of this compound in Mycobacterium tuberculosis
This compound is a prodrug that requires reductive activation to exert its antimycobacterial effect. This process is dependent on the mycobacterial-specific F420 cofactor system.
Caption: Reductive activation pathway of this compound in M. tuberculosis.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in assessing the stability of this compound in a given solvent.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: CGI-17341 Minimum Inhibitory Concentration (MIC) Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CGI-17341 in minimum inhibitory concentration (MIC) assays.
Frequently Asked Questions (FAQs)
1. What is this compound and in what context are MIC assays performed?
This compound is a compound with two distinct reported activities:
-
As an Anti-tuberculosis Agent: this compound is a 5-nitroimidazole that has demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug-resistant strains.[1][2][3] MIC assays for this compound are therefore relevant in the context of anti-mycobacterial susceptibility testing. This compound is a member of the same class as metronidazole and is noted for its efficacy against both replicating and non-replicating M. tuberculosis.[4]
-
As a Bruton's Tyrosine Kinase (BTK) Inhibitor: In a different context, a compound with the same designation is known as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[5][6] BTK is a crucial component of B-cell receptor signaling pathways in human cells and is a target for the treatment of B-cell malignancies and autoimmune diseases.[5][6][7][8]
Given the context of MIC assays, this guide will focus on the use of this compound as an anti-mycobacterial agent.
2. What is the mechanism of action of this compound against Mycobacterium tuberculosis?
As a nitroimidazole, this compound is a prodrug that requires reductive activation within the mycobacterial cell to exert its effect.[4][9] This activation leads to the formation of reactive nitrogen species, which can damage cellular components, including inhibiting mycolic acid biosynthesis.[9] This mechanism is distinct from many other antitubercular drugs, and this compound has shown no cross-resistance with agents like isoniazid and rifampin.[2][3]
3. Which bacterial species are relevant for this compound MIC assays?
The primary organism of interest for this compound MIC assays is Mycobacterium tuberculosis.[1][2][3] The compound has shown little to no activity against other bacteria such as M. avium, M. intracellulare, or Bacteroides fragilis at higher concentrations.[1]
Troubleshooting Guide for this compound MIC Assays
Performing MIC assays with M. tuberculosis and compounds like this compound can present unique challenges. Below are common issues and troubleshooting steps in a question-and-answer format.
Issue 1: I am observing inconsistent MIC values between experiments.
-
Possible Cause 1: Inoculum Variability. The density of the mycobacterial inoculum is critical. An inoculum that is too heavy can lead to falsely high MICs, while one that is too light can result in falsely low values.[10][11]
-
Solution: Always standardize your inoculum using a McFarland standard or by measuring the optical density. For M. tuberculosis, ensure that the bacterial suspension is homogenous and free of clumps, as this can drastically affect the final cell concentration.
-
-
Possible Cause 2: Compound Instability or Degradation. The stability of this compound in the assay medium over the long incubation period required for M. tuberculosis could be a factor.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Minimize the exposure of the compound to light and consider the stability in the specific broth medium being used (e.g., Middlebrook 7H9).
-
-
Possible Cause 3: Media Composition. The composition of the broth, including pH and the presence of supplements like Tween 80, can influence the activity of the compound.[12]
Issue 2: My compound precipitates in the wells at higher concentrations.
-
Possible Cause: Poor Solubility. this compound is described as a lipophilic compound, which can lead to solubility issues in aqueous culture media.[1][14]
-
Solution 1: Use a Co-solvent. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of such compounds.[13] Ensure the final concentration of DMSO in your assay is low (typically ≤1%) to avoid any inhibitory effects on the mycobacteria.
-
Solution 2: Incorporate a Surfactant. As mentioned above, adding a surfactant like Tween 80 to the culture medium can improve the solubility of lipophilic compounds.[12][13]
-
Issue 3: I am seeing "skipped wells" or paradoxical growth at high concentrations (Eagle Effect).
-
Possible Cause: Technical Error or Compound Properties. Skipped wells (growth in a well at a higher concentration than a well with no growth) can result from pipetting errors, contamination, or inaccurate drug concentrations.[10] The Eagle effect, where a compound is less effective at very high concentrations, has also been described for some antimicrobials.[15]
-
Solution: Review your pipetting technique and ensure proper mixing of all solutions. Prepare serial dilutions carefully. If the issue persists and is reproducible, it may be an inherent property of the compound's interaction with the bacteria, which should be noted.
-
Issue 4: The MIC value is not affected by changes in pH.
-
Observation: Studies have shown that unlike isoniazid or ciprofloxacin, the MIC of this compound against M. tuberculosis is not significantly affected by a decrease in the medium's pH from 6.8 to 5.6.[2][3]
-
Implication: This is a known characteristic of the compound. If you observe stable MICs across this pH range, it is consistent with published data and not necessarily an experimental error.
-
Quantitative Data Summary
The following table summarizes the reported MIC values for this compound against Mycobacterium tuberculosis.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Drug-susceptible M. tuberculosis | 0.1 - 0.3 | [1][2][3] |
| Multi-drug-resistant M. tuberculosis | 0.1 - 0.3 | [1][2][3] |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound against M. tuberculosis
This protocol is a generalized procedure based on standard methods for mycobacterial susceptibility testing.
-
Preparation of Reagents:
-
Culture Medium: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum of ~5 x 10^5 CFU/mL.
-
-
Assay Plate Preparation:
-
Dispense 100 µL of 7H9 broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.
-
The final volume in each well should be 100 µL after dilution.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the growth control well.
-
-
Reading the MIC:
Visualizations
Below are diagrams illustrating key workflows and pathways related to the topics discussed.
Caption: A decision tree for troubleshooting inconsistent MIC results.
Caption: Simplified BTK signaling pathway and the inhibitory role of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyclass.net [microbiologyclass.net]
Technical Support Center: Troubleshooting Poor In Vivo Efficacy of CGI-17341 Derivatives
Welcome to the technical support center for CGI-17341 derivatives. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of this class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) are formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows excellent in vitro potency against Mycobacterium tuberculosis, but it is not effective in our animal models. What are the potential reasons for this discrepancy?
Several factors can contribute to a disconnect between in vitro and in vivo efficacy. For nitroimidazole compounds like this compound and its derivatives, key areas to investigate include:
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Pharmacokinetics (PK): The compound may not be reaching the site of infection at a sufficient concentration or for a long enough duration. This could be due to poor absorption, rapid metabolism, or rapid excretion.
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Bioactivation: this compound and related compounds are prodrugs that require reductive activation by mycobacterial enzymes to exert their bactericidal effect.[1][2] Insufficient activation in the in vivo environment can lead to a lack of efficacy.
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Compound Stability: The derivative might be unstable in physiological conditions, degrading before it can reach its target.
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Formulation Issues: Poor solubility of the compound can lead to low bioavailability when administered in vivo.[3][4][5]
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Off-target Toxicity: The compound might be causing toxicity in the animal model at doses required for efficacy, preventing the use of a therapeutic dose.
Q2: How can I investigate the pharmacokinetic properties of my this compound derivative?
A staged approach to PK analysis is recommended. Start with a pilot PK study in a small group of animals.
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Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage).
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Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
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Bioanalysis: Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of the parent compound in plasma.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Q3: What are the key considerations for formulating a poorly soluble this compound derivative for in vivo studies?
For poorly water-soluble compounds, formulation is critical for achieving adequate exposure.[6][7] Consider the following strategies:
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Co-solvents: Use a mixture of solvents like DMSO, ethanol, and polyethylene glycol (PEG) to dissolve the compound.
-
Surfactants: Employ surfactants such as Tween 80 or Cremophor EL to increase solubility and stability.
-
Cyclodextrins: Utilize cyclodextrins to form inclusion complexes with the drug, enhancing its aqueous solubility.
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly improve the dissolution rate and bioavailability.[3][4]
It is crucial to include a vehicle-only control group in your in vivo studies to differentiate any vehicle-related effects from the compound's activity.[8]
Troubleshooting Guides
Issue 1: Low or Undetectable Plasma Concentrations of the this compound Derivative
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Oral Absorption | - Formulation Optimization: Test different formulations (e.g., suspension, solution with co-solvents, lipid-based formulation).[4] - Route of Administration: Consider an alternative route, such as intravenous (IV) administration, to bypass absorption barriers and determine the compound's intrinsic clearance. |
| Rapid Metabolism | - Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to assess the rate of metabolism. - Metabolite Identification: Use LC-MS/MS to identify the major metabolites in plasma and urine. This can help in designing more stable derivatives. |
| Rapid Excretion | - Excretion Studies: Analyze urine and feces to determine the primary route and rate of excretion. |
Issue 2: Adequate Plasma Exposure but No In Vivo Efficacy
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Tissue Penetration | - Tissue Distribution Study: After dosing, collect relevant tissues (e.g., lungs, spleen for tuberculosis models) and measure the compound concentration to ensure it is reaching the site of infection. |
| Insufficient Bioactivation | - Measure Activated Metabolites: If possible, develop an assay to detect the activated form of the compound in target tissues. - In Vitro Activation Assay: Confirm that the derivative can be activated by mycobacterial extracts or purified nitroreductases. |
| Target Engagement Issues | - Pharmacodynamic (PD) Biomarkers: If a downstream biomarker of target engagement is known, measure its modulation in the target tissue after treatment. For nitroimidazoles, this could involve assessing the inhibition of mycolic acid biosynthesis.[1] |
| Development of Resistance | - Isolate and Sequence: Isolate mycobacteria from treated, non-responding animals and sequence the genes known to be involved in the activation of nitroimidazoles (e.g., genes related to the deazaflavin-dependent nitroreductase).[1] |
Experimental Protocols
Protocol 1: Pilot Pharmacokinetic Study in Mice
-
Animal Model: Use a relevant mouse strain (e.g., BALB/c), typically 6-8 weeks old.
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Group Allocation: Assign at least 3 mice per time point.
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Compound Formulation: Prepare the this compound derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Dosing: Administer a single oral dose (e.g., 50 mg/kg) via gavage.
-
Blood Collection: Collect approximately 50-100 µL of blood via submandibular or saphenous vein bleeding at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Analysis: Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Tuberculosis
-
Infection Model: Infect mice (e.g., BALB/c) via aerosol with a low dose of Mycobacterium tuberculosis (e.g., Erdman strain) to establish a lung infection.[9]
-
Treatment Initiation: Begin treatment several weeks post-infection when a stable bacterial load is established.
-
Dosing Regimen: Administer the this compound derivative orally, once daily, for a specified duration (e.g., 4 weeks). Include a vehicle control group and a positive control group (e.g., isoniazid at 25 mg/kg).[10]
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Efficacy Readout: At the end of the treatment period, euthanize the mice, and homogenize the lungs and spleen.
-
Bacterial Load Determination: Plate serial dilutions of the tissue homogenates on a suitable medium (e.g., 7H11 agar) and incubate to determine the number of colony-forming units (CFU).
-
Data Analysis: Compare the log10 CFU counts between the treated groups and the vehicle control group. A statistically significant reduction in CFU indicates efficacy.
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: Bioactivation pathway of nitroimidazole prodrugs.
References
- 1. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CGI-17341 for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of CGI-17341 in cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (2-ethyl-5-nitro-2,3-dihydro[2-1b]imidazo-oxazole) is a member of the 5-nitroimidazole series of compounds.[1][2][3] It is a prodrug that requires bioreductive activation of its nitro group to exert its biological effects.[4] This activation is mediated by specific nitroreductases, which can lead to the generation of reactive nitrogen species. These reactive species can, in turn, induce cellular damage. While extensively studied for its potent activity against Mycobacterium tuberculosis, its cytotoxic effects on mammalian cells are a critical consideration in drug development.[1][2][3]
Q2: How does this compound induce cytotoxicity in mammalian cells?
A2: The cytotoxicity of nitroaromatic compounds like this compound in mammalian cells is often linked to their nitro group.[1] This group can be enzymatically reduced, leading to the formation of reactive oxygen and nitrogen species (ROS/RNS). An accumulation of these species can cause oxidative and nitrosative stress, resulting in damage to cellular components like DNA, lipids, and proteins, which can ultimately trigger cell death pathways such as apoptosis or necrosis.
Q3: Which cell lines are suitable for testing the cytotoxicity of this compound?
A3: A panel of both cancerous and non-cancerous human cell lines is recommended to assess the cytotoxic profile and selectivity of this compound. Commonly used cell lines for general cytotoxicity screening include:
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HepG2 (human liver cancer cell line) for assessing potential hepatotoxicity.
-
MCF-7 (human breast cancer cell line).
-
A549 (human lung carcinoma cell line).
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Vero (kidney epithelial cells from an African green monkey) as a common model for non-cancerous cell cytotoxicity.[5]
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THP-1 (human monocytic cell line) to study effects on immune cells.
Q4: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A4: Due to the lack of specific public data on this compound cytotoxicity in mammalian cells, it is advisable to perform a dose-response study over a broad concentration range. A starting point could be from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cytotoxicity experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution in the microplate wells. 2. Compound precipitation: this compound may have limited solubility in aqueous media at higher concentrations. 3. Edge effects: Evaporation from the outer wells of the microplate. | 1. Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully. 2. Visually inspect the wells for any precipitate after adding the compound. Consider using a lower concentration of an organic solvent (like DMSO, ensuring the final concentration is non-toxic to the cells) or preparing fresh dilutions. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Low or no cytotoxic effect observed | 1. Sub-optimal concentration range: The concentrations tested may be too low to induce a cytotoxic response. 2. Short incubation time: The duration of exposure may be insufficient for the cytotoxic effects to manifest. 3. Cell line resistance: The chosen cell line may be inherently resistant to the cytotoxic mechanism of this compound. | 1. Test a wider and higher range of concentrations. 2. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours). 3. Use a different cell line or a positive control known to induce cell death in the current cell line to ensure the assay is working correctly. |
| High background signal in colorimetric/fluorometric assays (e.g., MTT, AlamarBlue) | 1. Interference from the compound: this compound, as a colored compound or one that can be reduced, might directly react with the assay reagent. 2. Media components: Phenol red in the culture medium can interfere with absorbance readings.[1] 3. Microbial contamination: Bacterial or fungal contamination can metabolize the assay reagents. | 1. Run a cell-free control with this compound at all tested concentrations and the assay reagent to check for direct chemical reactions. If interference is observed, consider a different cytotoxicity assay (e.g., LDH assay). 2. Use a phenol red-free culture medium for the duration of the assay.[1] 3. Regularly check cell cultures for contamination. |
| Unexpected cell morphology changes | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Specific cellular stress response: The compound may be inducing specific stress pathways (e.g., oxidative stress) leading to morphological changes before cell death. | 1. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for the specific cell line (typically <0.5% for DMSO). Include a vehicle control (cells treated with the solvent alone). 2. Document the morphological changes and consider assays to investigate specific mechanisms, such as ROS production or apoptosis markers. |
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound in Various Cell Lines
Disclaimer: The following data is for illustrative purposes only, demonstrating how to present experimental results. Actual values must be determined experimentally.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | MTT | 48 | 25.5 |
| A549 | LDH Release | 48 | 32.8 |
| MCF-7 | Neutral Red Uptake | 48 | 18.2 |
| Vero | MTT | 48 | > 100 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of their viability.
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Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.
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Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
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Incubation: Incubate the plate for the desired exposure time.
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Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
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LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Visualizations
Signaling Pathway
Caption: Hypothesized pathway of this compound cytotoxicity.
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Troubleshooting Logic
Caption: Decision tree for troubleshooting high variability.
References
- 1. Nitric oxide as a bioregulator of apoptosis [flipper.diff.org]
- 2. Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide-induced apoptosis: p53-dependent and p53-independent signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide and cell signaling pathways in mitochondrial-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding degradation of CGI-17341 during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of CGI-17341 during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues related to the stability of this 5-nitroimidazole compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a 5-nitroimidazole antibacterial agent with the chemical formula C7H9N3O3 and a molecular weight of 183.16 g/mol . It is known to be active against Mycobacterium tuberculosis, including multidrug-resistant strains.[1] this compound is a prodrug that requires reductive activation to exert its antibacterial effects.
Q2: What are the primary factors that can cause degradation of this compound?
Based on studies of related 5-nitroimidazole compounds, the primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), alkaline pH conditions (hydrolysis), and strong oxidizing agents.[2]
Q3: How should I store this compound to ensure its stability?
To ensure the stability of this compound, it is recommended to store the solid compound in a cool, dark, and dry place.[3] Stock solutions should be stored at low temperatures (-20°C or -80°C) in amber vials or tubes wrapped in aluminum foil to protect from light.[4][5] Avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to pH?
Yes, the stability of this compound is likely pH-dependent. While it has been shown to be stable in a pH range of 6.8 down to 5.6, related nitroimidazole compounds are susceptible to degradation in alkaline conditions.[6][7] Therefore, it is crucial to control the pH of your experimental solutions.
Q5: What is the activation pathway of this compound?
This compound is a prodrug that requires reductive activation by mycobacterial enzymes to become active. This process involves the reduction of its nitro group.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in in vitro assays.
This issue could be due to the degradation of the compound during the experiment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation | Protect all solutions containing this compound from light by using amber-colored tubes or wrapping them in aluminum foil.[4][8] | Consistent and expected levels of activity. |
| Thermal Degradation | Maintain a controlled, low temperature during the experiment. Avoid exposing the compound to high temperatures.[5] | Preservation of the compound's integrity and activity. |
| Alkaline Hydrolysis | Ensure the pH of the buffer and media is within the stable range for this compound (ideally between 5.6 and 6.8).[6][7] | Minimized degradation and reliable experimental results. |
| Oxidative Degradation | Avoid using strong oxidizing agents in your experimental setup.[2][9] | Reduced degradation and more accurate assessment of activity. |
| Improper Solubilization | Ensure complete dissolution of this compound in a suitable solvent before adding it to the aqueous assay medium.[10][11] | Homogeneous solution leading to consistent results. |
Issue 2: Appearance of unknown peaks during analytical chromatography (e.g., HPLC).
The presence of extra peaks often indicates the formation of degradation products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Forced Degradation | Analyze samples that have been intentionally exposed to light, heat, acid, base, and oxidizing agents to identify the retention times of potential degradation products.[12][13] | Identification of degradation product peaks. |
| Sample Handling | Review sample preparation and handling procedures to identify any steps where the compound might be exposed to degrading conditions.[4][5][14] | Elimination of extraneous peaks in subsequent analyses. |
| Mobile Phase Interaction | Evaluate the pH and composition of the mobile phase to ensure it is not causing on-column degradation. | A stable baseline and reproducible chromatograms. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a stock solution of this compound, minimizing the risk of degradation.
Methodology:
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Work in a dark room or under dim light to minimize light exposure.[4][8]
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Accurately weigh the desired amount of solid this compound.
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Transfer the solid to an amber-colored glass vial.
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Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.
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Vortex the solution until the compound is completely dissolved.
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Aliquot the stock solution into smaller, single-use amber-colored tubes or tubes wrapped in aluminum foil.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Performing a Cell-Based Assay with this compound
This protocol provides a general workflow for conducting a cell-based assay while minimizing the degradation of this compound.
Methodology:
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Thaw a single-use aliquot of the this compound stock solution on ice and protected from light.
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Prepare serial dilutions of this compound in a pre-cooled, pH-controlled cell culture medium. Perform dilutions in amber tubes.
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Add the diluted compound to the cell cultures in a multi-well plate. If possible, use an opaque plate or protect the plate from light.
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Incubate the cells for the desired period in a dark incubator.
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Perform the assay readout according to your specific experimental protocol.
By following these guidelines and protocols, researchers can minimize the degradation of this compound and ensure the reliability and reproducibility of their experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. How To [chem.rochester.edu]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. How to Store Temperature-Sensitive Lab Samples Safely [kiatlay.com.sg]
- 6. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 9. A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. journals.ekb.eg [journals.ekb.eg]
- 14. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
Troubleshooting inconsistent results in CGI-17341 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CGI-17341.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro activity of this compound against Mycobacterium tuberculosis?
A1: this compound is a nitroimidazole antimicrobial agent with potent activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis. The typical Minimum Inhibitory Concentration (MIC) ranges from 0.1 to 0.3 µg/mL.[1][2]
Q2: Is this compound cross-resistant with other anti-tuberculosis drugs?
A2: No, this compound has demonstrated no cross-resistance with first-line anti-tuberculosis drugs such as isoniazid, rifampin, streptomycin, or ethambutol.[1][2]
Q3: How does the pH of the culture medium affect the activity of this compound?
A3: The activity of this compound is not significantly affected by changes in the pH of the culture medium. Studies have shown that its MIC remains stable when the pH is decreased from 6.8 to 5.6.[1][2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a prodrug that requires bioreductive activation within the mycobacterial cell. This activation leads to the production of reactive nitrogen species, including nitric oxide, which are thought to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
Q5: What is the solubility of this compound?
Troubleshooting Guide for Inconsistent Results
Inconsistent results in this compound experiments can arise from a variety of factors. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected MIC values | 1. Compound Precipitation: this compound is lipophilic and may precipitate in aqueous culture media at higher concentrations. | - Ensure complete solubilization of the initial stock in DMSO. - Perform serial dilutions carefully to maintain solubility. - Visually inspect for any precipitation in the wells/tubes. |
| 2. Inadequate Reductive Activation: As a prodrug, this compound requires a reducing environment for activation. Variations in the redox potential of the culture medium can affect its potency. | - Use freshly prepared culture medium. - Ensure consistent oxygen levels in your incubation system, as this can influence the reducing environment. | |
| 3. Bacterial Inoculum Issues: An incorrect inoculum size can lead to inaccurate MIC determination. | - Standardize the inoculum preparation procedure. - Verify the inoculum density using spectrophotometry or by plating serial dilutions. | |
| Variable results between experimental repeats | 1. Inconsistent Compound Potency: The compound may have degraded due to improper storage. | - Store this compound protected from light and moisture, as recommended by the supplier. - Prepare fresh stock solutions for each experiment. |
| 2. Variability in Culture Conditions: Minor differences in media preparation, incubation time, or temperature can impact mycobacterial growth and drug susceptibility. | - Strictly adhere to a standardized protocol for media preparation and experimental setup. - Calibrate and monitor incubators regularly. | |
| 3. Contamination: Contamination of the bacterial culture or reagents can interfere with the assay. | - Perform all manipulations in a sterile environment. - Regularly check for contamination by plating on non-selective media. | |
| No activity observed | 1. Incorrect Compound: Possibility of using the wrong compound or a degraded batch. | - Verify the identity and purity of the this compound being used. - Include a positive control with a known anti-tuberculosis drug to validate the assay. |
| 2. Resistant Bacterial Strain: While unlikely to be the sole cause for complete lack of activity given its broad efficacy, the specific strain being tested may have an unusual resistance mechanism. | - Confirm the identity and expected susceptibility profile of the M. tuberculosis strain. |
Data Summary
In Vitro Activity of this compound against Mycobacterium tuberculosis
| Strain Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Drug-Susceptible M. tuberculosis | 0.1 - 0.3 |
| Multi-Drug-Resistant M. tuberculosis | 0.1 - 0.3 |
Experimental Protocols
Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis using Broth Microdilution
1. Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Mycobacterium tuberculosis strain
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Sterile 96-well microtiter plates
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Spectrophotometer
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Humidified incubator (37°C)
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Ensure the compound is completely dissolved. This stock solution can be stored at -20°C for short periods.
3. Preparation of Bacterial Inoculum:
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Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
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Dilute the culture in fresh Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
4. Assay Procedure:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth to achieve the desired final concentrations (e.g., from 10 µg/mL to 0.005 µg/mL). The final volume in each well should be 100 µL.
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Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilution.
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Include the following controls on each plate:
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Growth Control: Wells containing 100 µL of bacterial inoculum and 100 µL of broth without the drug.
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Sterility Control: Wells containing 200 µL of broth only.
-
-
Seal the plates and incubate at 37°C in a humidified incubator for 7-14 days.
5. Determination of MIC:
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After incubation, visually inspect the plates for bacterial growth (turbidity).
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The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Experimental Workflow
Caption: Workflow for MIC determination of this compound.
Logical Relationship
Caption: Troubleshooting logic for inconsistent this compound MIC results.
References
Impact of culture media pH on CGI-17341 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of culture media pH on the activity of CGI-17341.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally active 5-nitroimidazole antimicrobial agent.[1][2][3] It is a prodrug that requires bioreductive activation by the target organism's enzymatic machinery to exert its effect.[4][5] This activation leads to the production of reactive nitrogen species which are toxic to the cell, inhibiting processes like mycolic acid biosynthesis and interfering with the electron transport chain.[5] It is important to note that this compound is not a kinase inhibitor; its mechanism is distinct from compounds that target kinase signaling pathways.
Q2: How does the pH of the culture medium affect the activity of this compound?
A2: Studies on Mycobacterium tuberculosis have shown that the in vitro activity of this compound, as measured by its Minimum Inhibitory Concentration (MIC), is not affected by a decrease in the pH of the culture medium from 6.8 to 5.6.[1][2][3] This stability in acidic conditions is a notable characteristic of this compound, especially when compared to other antimicrobial agents like ciprofloxacin and isoniazid, which show a four- to six-fold increase in their MICs under the same pH drop.[1][2]
Q3: My experimental results with this compound are inconsistent. What are some potential troubleshooting steps?
A3: Inconsistent results in antimicrobial susceptibility testing can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving common issues. Key areas to investigate include the preparation and storage of the compound, the specific conditions of the culture medium, and the metabolic state of the microorganisms being tested.
Q4: Are there specific experimental conditions that need to be optimized when working with this compound?
A4: Yes, as with any in vitro assay, it is crucial to optimize and standardize your experimental conditions. For this compound, which is a prodrug, ensuring the appropriate metabolic state of your target organism is key for its activation. Additionally, while its activity is stable across a tested pH range, it is good practice to monitor and control the pH of your culture medium to ensure it is within the optimal range for the growth of your specific organism, unless pH is the variable being studied.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may be encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected MIC values | Compound Degradation: Improper storage or handling of this compound stock solutions. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C, avoiding repeated freeze-thaw cycles. |
| Sub-optimal Microbial Growth: The pH, nutrient composition, or aeration of the culture medium is not optimal for the test organism. | Verify that the culture medium and incubation conditions are optimized for your specific microbial strain. Ensure the pH of the medium is within the expected range (typically 7.2-7.4 for many bacteria) before inoculation.[6] | |
| Low Metabolic Activity of Microbes: As a prodrug, this compound requires activation by metabolically active organisms. | Use actively growing cultures in the logarithmic phase for your experiments to ensure the presence of the necessary reductive enzymes. | |
| High variability between replicate wells | Pipetting Inaccuracy: Inconsistent volumes of the compound, media, or microbial inoculum. | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. |
| Inadequate Mixing: Poor distribution of the compound or microbes within the assay wells. | Gently but thoroughly mix the contents of each well after adding all components. Avoid introducing bubbles. | |
| Edge Effects in Assay Plates: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. | To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or buffer. | |
| No observable activity of this compound | Incorrect Mechanism of Action Assumption: Testing against organisms that lack the necessary nitroreductase enzymes for activation. | Confirm that your target organism possesses the appropriate metabolic pathways for the reductive activation of nitroimidazoles.[5] |
| Assay Interference: Components of the culture medium may interfere with the compound's activity or the readout method. | If using a specific assay with a fluorescent or luminescent readout, test for potential quenching or inhibition of the reporter system by this compound in a cell-free system. |
Quantitative Data Summary
The following table summarizes the effect of culture medium pH on the Minimum Inhibitory Concentration (MIC) of this compound and other antimicrobial agents against Mycobacterium tuberculosis.
| Compound | MIC at pH 6.8 (µg/mL) | MIC at pH 5.6 (µg/mL) | Fold Change in MIC | Reference |
| This compound | Not specified, but activity was not affected | Not specified, but activity was not affected | No change | [1][2] |
| Ciprofloxacin | Not specified | 4x to 6x higher | 4-6 | [1][2] |
| Isoniazid | Not specified | 4x to 6x higher | 4-6 | [1][2] |
Experimental Protocols
Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol provides a general framework for determining the MIC of this compound against a target microorganism using the broth microdilution method.
-
Prepare this compound Stock Solution:
-
Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare Assay Plate:
-
In a 96-well microtiter plate, add the appropriate sterile culture broth to all wells that will be used.
-
Perform a serial two-fold dilution of the this compound stock solution in the culture broth to achieve the desired final concentration range. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects microbial growth (typically ≤1%).
-
-
Prepare Microbial Inoculum:
-
Culture the target microorganism in the appropriate broth to the mid-logarithmic phase of growth.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Dilute the adjusted inoculum in the culture broth to achieve the final desired cell concentration for the assay.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the assay plate containing the serially diluted this compound.
-
Include a positive control well (inoculum with no compound) and a negative control well (broth only).
-
Seal the plate and incubate under the optimal conditions (temperature, atmosphere, time) for the test organism.
-
-
Determine MIC:
-
After the incubation period, visually inspect the plate for microbial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of viability.
-
Visualizations
Caption: Reductive activation pathway of this compound in a target pathogen.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
Technical Support Center: Investigating Off-Target Effects of CGI-17341
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing potential off-target effects of CGI-17341, a nitroimidazole-based anti-tubercular agent. Given that the development of this compound was halted due to mutagenicity concerns, understanding its off-target profile is critical for any further investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug that requires reductive activation to exert its anti-tubercular effect.[1] This activation is dependent on the F420 cofactor within Mycobacterium tuberculosis. Unlike other nitroimidazoles such as pretomanid, this compound's activation is not solely dependent on the deazaflavin-dependent nitroreductase (Ddn). Upon activation, it is believed to generate reactive nitrogen species that are toxic to the bacteria.
Q2: What are the known or suspected off-target effects of this compound?
A2: The most significant known off-target effect of this compound is its mutagenicity, which led to the discontinuation of its development.[1] This is a common concern for nitroimidazole compounds, which can be activated by host cell nitroreductases to produce DNA-damaging reactive species.[2][3] Specific off-target protein interactions in human cells have not been extensively characterized in publicly available literature. Therefore, researchers should proactively investigate potential off-target binding.
Q3: How can I identify potential off-target proteins of this compound in human cells?
A3: Several unbiased, label-free techniques can be employed to identify the off-target protein interactions of this compound. These methods are crucial for understanding its mechanism of toxicity. Recommended approaches include:
-
Chemical Proteomics: This approach uses a modified version of the small molecule to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.[4][5]
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Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon ligand binding in intact cells or cell lysates.[6][7][8][9] Changes in a protein's melting curve in the presence of this compound can indicate a direct interaction.
-
Proteome-wide Mass Spectrometry: Quantitative proteomics can be used to analyze changes in protein abundance or post-translational modifications in response to this compound treatment, providing clues about affected pathways.[10]
Q4: Are there specific human enzymes that might activate this compound and contribute to its toxicity?
A4: Yes, human cells express various nitroreductases that could potentially activate this compound.[11][12] These enzymes are involved in the metabolism of various xenobiotics. The activation of this compound by these host enzymes could lead to the production of reactive metabolites that cause cellular damage, including the observed mutagenicity. Identifying which human nitroreductases interact with this compound is a critical step in understanding its off-target effects.
Troubleshooting Guides
Problem 1: High background or non-specific binding in chemical proteomics experiments.
-
Possible Cause: The linker or tag on the this compound probe may be causing non-specific interactions. The concentration of the probe may be too high.
-
Solution:
-
Design and synthesize probes with different linkers and tags to identify one with minimal non-specific binding.
-
Optimize the probe concentration by performing a dose-response experiment.
-
Increase the stringency of the wash steps during the affinity purification protocol.
-
Include a negative control probe that is structurally similar to this compound but is not expected to have the same biological activity.
-
Problem 2: No significant thermal shift observed for expected targets in a CETSA experiment.
-
Possible Cause: The interaction between this compound and its target may be too weak to induce a measurable thermal shift. The protein target may not be expressed at a high enough level to be detected.
-
Solution:
-
Increase the concentration of this compound.
-
Optimize the heating gradient and duration in the CETSA protocol.
-
Use a more sensitive detection method, such as mass spectrometry-based thermal proteome profiling (TPP), which can identify shifts for a larger number of proteins.[6]
-
Confirm the expression of the target protein in the cell line being used via western blot or other proteomic methods.
-
Problem 3: Difficulty in distinguishing direct off-targets from downstream signaling effects in proteomic analyses.
-
Possible Cause: Changes in protein abundance or modification can be a result of direct binding or a secondary effect of pathway modulation.
-
Solution:
-
Integrate data from direct binding assays (like CETSA or chemical proteomics) with the global proteomic data.
-
Perform time-course experiments to distinguish early, direct effects from later, indirect effects.
-
Use bioinformatics tools to map the observed changes onto known signaling pathways to better understand the potential cascade of events.
-
Experimental Protocols
Protocol 1: Identifying Off-Target Proteins using Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (TPP)
This protocol provides a framework for identifying the cellular targets of this compound by observing changes in protein thermal stability.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a lung epithelial cell line for tuberculosis research) to 80-90% confluency.
-
Treat the cells with either vehicle control (e.g., DMSO) or a range of this compound concentrations for a predetermined time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature in a thermal cycler (e.g., a gradient from 40°C to 70°C).
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification and Digestion:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the soluble fraction and quantify the total protein concentration.
-
Digest the proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling and Mass Spectrometry:
-
Label the peptides from each temperature point with a different TMT isobaric tag.
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of each protein at each temperature.
-
Generate melting curves for each identified protein in the vehicle- and this compound-treated samples.
-
Proteins that show a significant shift in their melting temperature in the presence of this compound are considered potential off-targets.
-
Data Presentation: Hypothetical CETSA Results
| Protein | Function | Melting Temp (°C) - Vehicle | Melting Temp (°C) - this compound | ΔTm (°C) |
| NQO1 | Quinone Reductase | 52.1 | 55.8 | +3.7 |
| TXNRD1 | Thioredoxin Reductase | 58.4 | 60.1 | +1.7 |
| HSP90AA1 | Heat Shock Protein | 61.2 | 61.5 | +0.3 |
| GAPDH | Glycolysis | 55.7 | 55.6 | -0.1 |
This is a hypothetical table for illustrative purposes.
Visualizations
Caption: this compound activation pathways in target and host cells.
Caption: Experimental workflow for identifying this compound off-targets.
References
- 1. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreductase-based GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. | Sexually Transmitted Infections [sti.bmj.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitroreductase - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing CGI-17341-Induced Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and understand cytotoxicity associated with the novel small molecule inhibitor, CGI-17341, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a nitroimidazole-based compound initially investigated as an anti-tuberculosis agent.[1][2][3][4] It acts as a prodrug that requires reductive activation to inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis.[5][6] Its effects on mammalian cells are likely due to off-target activities or potential mutagenicity, which was a reason its development was halted.[7]
Q2: I am observing high levels of cell death in my culture, even at low concentrations of this compound. What are the potential causes?
A2: High cytotoxicity at low concentrations can stem from several factors:
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Off-Target Effects: The compound may be interacting with unintended cellular targets crucial for cell survival.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
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Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the compound.
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Incorrect Concentration: There might be an error in the calculation of the final drug concentration.
-
Extended Incubation Time: The duration of exposure might be too long for your specific cell model.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
A3: Distinguishing between on-target and off-target effects is crucial. One approach is to use a control cell line that does not express the intended target of this compound. If cytotoxicity is still observed in the control cell line, the effect is likely off-target. Additionally, performing a rescue experiment by overexpressing the target protein could reveal if the cytotoxicity is on-target.
Q4: What are some general recommendations for working with novel small molecule inhibitors like this compound?
A4: When working with a novel compound, it is essential to:
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Optimize Incubation Time: Test various exposure times to find the optimal window for observing the desired effect without excessive cytotoxicity.
-
Use Appropriate Controls: Always include vehicle-only (e.g., DMSO) controls to account for solvent effects.
-
Ensure Compound Quality: Verify the purity and stability of your this compound stock.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity Observed in a Cell-Based Assay
| Possible Cause | Troubleshooting Step |
| High Initial Drug Concentration | Start with a lower concentration, at or below the expected IC50, to avoid widespread cell death.[8] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and at a non-toxic level (typically <0.5%). |
| Prolonged Incubation Time | Reduce the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) can identify the optimal duration. |
| Cell Confluency | Maintain a consistent cell seeding density. Overly confluent or sparse cells can lead to variable results.[8] |
| Contamination | Regularly check for microbial contamination, which can impact cell health and drug response. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Drug Dilution Errors | Prepare fresh serial dilutions of this compound for each experiment and ensure thorough mixing at each step.[8] |
| Inconsistent Cell Passages | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Variability in Reagents | Use the same lot of media, serum, and other critical reagents to minimize variability. |
| Incubator Conditions | Ensure consistent temperature, CO2, and humidity levels in your cell culture incubator. |
Experimental Protocols
Protocol 1: Determining the IC50 Value for this compound
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is 100 µM to 0.01 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Remove the overnight culture medium from the cells and add the prepared drug dilutions.
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Assessing Apoptosis via Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if this compound-induced cell death is due to apoptosis.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for the desired time. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Data Presentation
Table 1: Example IC50 Values of Various Small Molecule Inhibitors in Different Cell Lines
| Inhibitor | Target | Cell Line | Incubation Time (h) | IC50 (µM) |
| Ibrutinib | BTK (covalent) | CLL Cells | 72 | 0.0015 |
| Acalabrutinib | BTK (covalent) | CLL Cells | 72 | 0.0051 |
| YH264 | Mdm2/p53 | HCT 116 (p53 wt) | 72 | 18.3 ± 2.3 |
| YH263 | Mdm2/p53 | HCT 116 (p53 wt) | 72 | 8.9 ± 0.6 |
| WW751 | Mdm2/p53 | HCT 116 (p53 wt) | 72 | 3.1 ± 0.2 |
Note: The IC50 values are examples and can vary based on experimental conditions.[8][9]
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: A logical approach to troubleshooting high cytotoxicity.
Caption: A potential pathway for this compound off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the mycobacterial envelope for tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics and metabolism of pyrazole-based small-molecule inhibitors of Mdm2/4-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of CGI-17341 and Pretomanid in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two nitroimidazole-based antitubercular agents: CGI-17341 and pretomanid. The information presented herein is supported by experimental data to assist researchers in understanding the nuances of their respective activities against Mycobacterium tuberculosis.
Introduction to the Compounds
This compound and pretomanid are both nitroimidazole derivatives that have demonstrated significant activity against Mycobacterium tuberculosis (M. tuberculosis). Both compounds are prodrugs, requiring reductive activation within the mycobacterial cell to exert their bactericidal effects. This compound was a promising early candidate in this class; however, its development was halted due to concerns regarding mutagenicity.[1][2] Pretomanid, a successor compound, was developed to optimize the antitubercular activity while mitigating the safety concerns of earlier nitroimidazoles. It has since been approved for the treatment of specific forms of drug-resistant tuberculosis in combination with other drugs.[3]
Mechanism of Action
Both this compound and pretomanid share a common mechanism of action that involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][4] Additionally, upon activation, they release reactive nitrogen species, including nitric oxide, which act as respiratory poisons, proving effective against both replicating and non-replicating (dormant) bacilli.[5][6]
The activation of these prodrugs is a key differentiator. Both require the mycobacterial cofactor F420. Pretomanid is primarily activated by the deazaflavin-dependent nitroreductase (Ddn).[3][6] In contrast, this compound's activation is also dependent on cofactor F420 but appears to be independent of Ddn, suggesting an alternative activation pathway.[7]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and pretomanid against M. tuberculosis.
Table 1: In Vitro Efficacy against M. tuberculosis
| Compound | M. tuberculosis Strains | MIC Range (µg/mL) | Reference |
| This compound | Drug-Susceptible & Multi-Drug Resistant | 0.1 - 0.3 | [8][9][10] |
| Pretomanid | Drug-Susceptible | 0.015 - 0.25 | [11] |
| Drug-Resistant | 0.03 - 0.53 | [11] |
Table 2: In Vivo Efficacy in Murine Models of Tuberculosis
| Compound | Mouse Model | Dosing | Efficacy Outcome | Reference |
| This compound | BALB/c Mice | 7.7 mg/kg (oral) | ED50 for increased survival time | [8][10] |
| Pretomanid | BALB/c Mice | 100 mg/kg (oral) | Comparable activity to isoniazid (25 mg/kg) and moxifloxacin (100 mg/kg) in reducing bacterial load |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of the compounds is determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Bacterial Inoculum: M. tuberculosis strains, such as H37Rv, are grown on Middlebrook 7H10 or 7H11 agar. Colonies are then used to prepare a bacterial suspension in a suitable broth, like Middlebrook 7H9, supplemented with OADC (oleic acid-albumin-dextrose-catalase). The turbidity of the suspension is adjusted to a 0.5 McFarland standard.
-
Drug Dilution: Serial two-fold dilutions of the test compounds (this compound and pretomanid) are prepared in a 96-well microtiter plate containing supplemented Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the medium and wells with bacteria but no drug are included.
-
Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator like resazurin.
Murine Model of Tuberculosis Chemotherapy
The in vivo efficacy of antitubercular agents is commonly evaluated in a murine model of chronic tuberculosis.
Protocol:
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Treatment Initiation: Treatment is initiated several weeks post-infection to allow for the development of a chronic infection.
-
Drug Administration: The test compounds are administered orally via gavage at specified doses and frequencies for a defined treatment period.
-
Efficacy Assessment: The primary endpoint is the reduction in the bacterial load in the lungs and/or spleen. At various time points during and after treatment, cohorts of mice are euthanized, and their organs are homogenized. The homogenates are plated on selective agar to enumerate the colony-forming units (CFU).
-
Data Analysis: The efficacy of the treatment is determined by comparing the log10 CFU counts in the organs of treated mice to those of untreated control mice.
Mandatory Visualization
Caption: Signaling pathway for the activation and mechanism of action of this compound and pretomanid.
Caption: A generalized experimental workflow for preclinical tuberculosis drug efficacy testing.
References
- 1. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecule Property Analyses of Active Compounds for Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth microdilution MIC method. [bio-protocol.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Preclinical Efficacy Testing of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of in vitro activity of the nitroimidazoles delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CGI-17341 and Delamanid in the Context of Antitubercular Drug Development
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison between CGI-17341, an early-stage nitroimidazole with potent antitubercular activity, and delamanid, a clinically approved, second-generation nitroimidazole for the treatment of multidrug-resistant tuberculosis (MDR-TB). This comparison serves to highlight the evolution of this important drug class, showcasing the journey from a promising but flawed lead compound to a vital therapeutic agent. While both compounds share a core mechanism, their developmental paths and performance characteristics offer valuable insights into the drug development process.
This compound was identified as a novel and potent 5-nitroimidazole compound active against Mycobacterium tuberculosis (M. tuberculosis), including multi-drug-resistant strains.[1][2] However, its development was discontinued due to findings of mutagenicity, a common hurdle for this chemical class.[3][4] This led to further optimization efforts, resulting in the development of non-mutagenic nitroimidazo-oxazines and -oxazoles, such as delamanid (a nitro-dihydro-imidazooxazole) and pretomanid.[3][4] Delamanid has since received conditional approval from the European Medicines Agency (EMA) and other regulatory bodies for treating MDR-TB, boosting confidence in managing drug-resistant infections.[5]
Mechanism of Action: A Shared Pathway
Both this compound and delamanid are prodrugs that require bio-activation within the mycobacterium to exert their bactericidal effects. Their mechanism is fundamentally the same:
-
Activation: The compounds are activated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme that utilizes the mycobacterial-specific coenzyme F420.[5][6][7] This process reduces the nitro group on the imidazole ring.
-
Inhibition of Mycolic Acid Synthesis: Upon activation, a reactive metabolite is formed.[5] This metabolite inhibits the synthesis of crucial components of the mycobacterial cell wall, specifically methoxy- and keto-mycolic acids.[8][9][10] This disruption destabilizes the cell wall, leading to bacterial death.[10][11]
This shared pathway underscores why this compound was a critical precursor in the development of delamanid, proving the viability of targeting mycolic acid synthesis with nitroimidazoles.
Diagram: Mycolic Acid Biosynthesis Inhibition Pathway
Caption: Activation and inhibitory pathway of nitroimidazoles.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and delamanid, comparing their in vitro potency and in vivo efficacy.
Table 1: In Vitro Activity Against M. tuberculosis
| Compound | Minimum Inhibitory Concentration (MIC) | Cross-Resistance | pH Effect on MIC |
| This compound | 0.1 - 0.3 µg/mL against drug-susceptible and MDR strains[1][12] | No cross-resistance with isoniazid, rifampin, streptomycin, or ethambutol[1][12] | Unaffected by pH decrease from 6.8 to 5.6[1][12] |
| Delamanid | 0.006 - 0.024 µg/mL against MDR-TB strains[13] | Low natural resistance rate (1.3%) in delamanid-naïve patients[14] | N/A |
Table 2: In Vivo and Clinical Efficacy
| Compound | Model / Study Type | Key Efficacy Metric(s) |
| This compound | Murine Infection Model | ED₅₀: 7.7 mg/kg body weight[1][12]Showed a dose-dependent increase in survival time[1][2] |
| Delamanid | Phase IIb Clinical Trial (MDR-TB) | Sputum Culture Conversion: Significantly increased conversion rates at 2 months[14]Favorable outcomes in 74.5% of patients receiving ≥6 months of treatment[15] |
| Delamanid | Observational Study | Mortality Reduction: Mortality reduced to 1.0% in patients receiving ≥6 months of treatment vs. 8.3% for those receiving ≤2 months[15] |
Experimental Protocols
A core methodology for evaluating the potency of antitubercular agents is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Determination of MIC for M. tuberculosis via Broth Microdilution
This protocol is based on the standardized reference method established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17]
Objective: To determine the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis isolate (e.g., H37Rv ATCC 27294 for control)
-
Middlebrook 7H9 Broth, supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Sterile 96-well U-shaped microtiter plates with lids
-
Sterile water with 0.05% Tween 80
-
Sterile glass beads
-
Drug stock solutions (this compound or delamanid)
-
McFarland 0.5 turbidity standard
-
Inverted mirror for reading
Methodology:
-
Inoculum Preparation: a. Scrape several colonies of M. tuberculosis from a solid medium culture. b. Transfer colonies into a tube containing sterile water with Tween 80 and glass beads. c. Vortex vigorously for 30-60 seconds to create a homogenous suspension and break up clumps.[18] d. Allow the suspension to settle for 30 minutes. e. Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ CFU/mL. f. Prepare the final inoculum by making a 1:100 dilution of the 0.5 McFarland suspension in 7H9 broth to achieve a target concentration of 1 x 10⁵ CFU/mL.[16][17]
-
Drug Dilution: a. Prepare serial two-fold dilutions of the test drug (e.g., delamanid) in the 96-well microtiter plate using 7H9 broth. b. Typically, 100 µL of broth is added to each well, followed by the addition of 100 µL of drug stock to the first well and serial transfer down the column. c. Include a drug-free well as a positive growth control.
-
Inoculation: a. Add 100 µL of the final bacterial inoculum (1 x 10⁵ CFU/mL) to each well containing the drug dilutions and the growth control. b. The final volume in each well will be 200 µL.
-
Incubation: a. Seal the plate with a lid or adhesive sealer to prevent evaporation. b. Incubate the plate at 36 ± 1°C.[17] c. Incubation time is typically 14-21 days, or until the drug-free control well shows visible growth.[19]
-
Reading and Interpretation: a. Read the plate visually using an inverted mirror. b. The MIC is defined as the lowest drug concentration that completely inhibits visible growth of the M. tuberculosis isolate.[17][19]
Diagram: Experimental Workflow for MIC Determination
Caption: Workflow for Mycobacterial MIC Testing.
Conclusion
The comparison between this compound and delamanid offers a clear illustration of successful drug evolution. This compound was a potent lead compound that validated the nitroimidazole scaffold and its mechanism of action against M. tuberculosis.[1][12] However, its unacceptable mutagenicity profile rendered it unsuitable for clinical development.[3]
Delamanid represents the successful culmination of optimizing this scaffold. It retains high potency, including against intracellular and drug-resistant bacilli, while overcoming the critical safety liabilities of its predecessor.[13][14] Clinical data confirm its efficacy in improving treatment outcomes and reducing mortality in patients with MDR-TB, one of the most challenging infectious diseases to manage.[15] For researchers in drug development, this head-to-head comparison underscores the importance of iterative optimization to balance efficacy and safety, transforming a promising chemical starting point into a life-saving medicine.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 11. Delamanid - Wikipedia [en.wikipedia.org]
- 12. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. repub.eur.nl [repub.eur.nl]
- 17. researchgate.net [researchgate.net]
- 18. Video: Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format [jove.com]
- 19. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
CGI-17341 Versus Isoniazid: A Comparative Guide on Activity Against Multidrug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound CGI-17341 and the first-line anti-tuberculosis drug isoniazid, with a focus on their activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). The information presented is based on available preclinical data to inform researchers and professionals in the field of tuberculosis drug development.
Executive Summary
Isoniazid, a cornerstone of tuberculosis treatment for decades, is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.[1] Its efficacy is hampered by the rise of MDR-TB, primarily driven by mutations in the katG and inhA genes.
This compound is a 5-nitroimidazole compound that has demonstrated potent activity against both drug-susceptible and MDR-TB strains.[2][3] Unlike isoniazid, this compound does not exhibit cross-resistance with existing anti-TB drugs.[2][3] It is a prodrug that requires reductive activation by a deazaflavin-dependent nitroreductase (Ddn) to exert its antimycobacterial effect. However, the development of this compound was discontinued due to concerns regarding its mutagenic properties.
This guide will delve into the available quantitative data on the in vitro and in vivo activities of both compounds, detail the experimental protocols used in key studies, and provide visual representations of their mechanisms of action.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the available quantitative data for this compound and isoniazid against M. tuberculosis.
Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Data
| Compound | M. tuberculosis Strain(s) | MIC (µg/mL) | Reference |
| This compound | Drug-susceptible and Multi-drug resistant | 0.1 - 0.3 | [2][3] |
| Isoniazid | Drug-susceptible | ~0.02 - 0.06 | |
| INH-resistant (katG S315T mutation) | >10 | ||
| INH-resistant (inhA promoter mutation) | 1.25 | ||
| MDR-TB (katG mutation) | 2 - 4 (moderate resistance) |
Table 2: In Vivo Efficacy Data (Murine Model)
| Compound | M. tuberculosis Strain | Efficacy Metric | Dose | Reference |
| This compound | Drug-susceptible | ED50: 7.7 mg/kg | 7.7 mg/kg | [2][3] |
| Isoniazid | Drug-susceptible | Reduction in bacterial load | 25 mg/kg |
Note: A direct comparative in vivo study of this compound and isoniazid against an MDR-TB strain is not available in the reviewed literature. The ED50 for this compound was determined in a model of drug-susceptible tuberculosis.
Experimental Protocols
In Vitro Susceptibility Testing: Resazurin Microtiter Assay (REMA)
The Minimum Inhibitory Concentration (MIC) of antimicrobial agents against M. tuberculosis can be determined using the Resazurin Microtiter Assay (REMA). This method provides a visual endpoint and is more rapid than traditional agar-based methods.
Materials:
-
M. tuberculosis isolates
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water)
-
Antimicrobial agents (this compound, isoniazid)
Procedure:
-
Inoculum Preparation: M. tuberculosis strains are grown in 7H9 broth until the mid-log phase. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted 1:20 in fresh 7H9 broth.
-
Drug Dilution: Serial two-fold dilutions of the antimicrobial agents are prepared in 7H9 broth directly in the 96-well plates.
-
Inoculation: 100 µL of the prepared bacterial inoculum is added to each well containing the drug dilutions. Control wells containing only broth and inoculum (growth control) and only broth (sterility control) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Resazurin Addition: After incubation, 30 µL of the resazurin solution is added to each well. The plates are re-incubated for 24-48 hours.
-
Result Interpretation: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
In Vivo Efficacy Testing: Murine Model of Tuberculosis
The efficacy of antituberculosis agents is commonly evaluated in a murine model of infection.
Animal Model:
-
BALB/c mice (female, 6-8 weeks old)
Infection Protocol:
-
Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU/lungs).
-
Establishment of Chronic Infection: The infection is allowed to establish for a period of 2-4 weeks.
Drug Treatment and Efficacy Assessment:
-
Treatment Initiation: Treatment with the test compounds (e.g., this compound or isoniazid) is initiated at various doses, administered orally or via gavage, typically 5 days a week.
-
Duration of Treatment: Treatment is continued for a predefined period, often 4 to 8 weeks.
-
Efficacy Readout: At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of organ homogenates onto Middlebrook 7H11 agar plates. The number of colony-forming units (CFU) is counted after incubation at 37°C for 3-4 weeks. The efficacy of the drug is determined by the reduction in bacterial load compared to untreated control animals.
Signaling Pathways and Mechanisms of Action
Isoniazid Activation and Mycolic Acid Synthesis Inhibition
Isoniazid is a prodrug that requires activation by the bacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid then covalently binds to and inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system. This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial death.
This compound Reductive Activation Pathway
This compound, a nitroimidazole, is also a prodrug that requires reductive activation to become cytotoxic. This activation is carried out by a specific bacterial enzyme, the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420. The reduction of the nitro group on this compound leads to the formation of reactive nitrogen species, which are thought to have multiple downstream effects, including the inhibition of mycolic acid synthesis and other essential cellular processes.
Mutagenicity of this compound
Conclusion
This compound demonstrated promising in vitro and in vivo activity against both drug-susceptible and multidrug-resistant M. tuberculosis, with a mechanism of action distinct from that of isoniazid, thus avoiding cross-resistance. Its ability to inhibit MDR-TB strains at low concentrations made it an attractive candidate for further development. However, the significant drawback of mutagenicity ultimately led to the cessation of its progression as a potential anti-tuberculosis drug.
Isoniazid remains a critical component of first-line anti-TB therapy, but its effectiveness is increasingly compromised by resistance. The exploration of novel compounds with different mechanisms of action, such as the nitroimidazoles, continues to be a vital area of research in the fight against MDR-TB. The story of this compound serves as an important case study, highlighting the critical need to balance potent antimicrobial activity with a favorable safety profile in the long and arduous process of drug development.
References
- 1. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
No Cross-Resistance Observed Between Novel TB Drug Candidate CGI-17341 and First-Line Therapies
For Immediate Release
Mumbai, India - Preclinical data demonstrates that the novel anti-tuberculosis compound CGI-17341, a 5-nitroimidazole, exhibits no cross-resistance with the primary drugs used in standard TB treatment regimens, including isoniazid, rifampin, streptomycin, and ethambutol. This lack of cross-resistance is attributed to its unique mechanism of action, which differs significantly from that of existing first-line therapies. These findings position this compound as a potentially valuable agent in combating drug-resistant tuberculosis.
This compound is a prodrug that requires reductive activation within the Mycobacterium tuberculosis cell to exert its bactericidal effects. This activation pathway is distinct from the mechanisms of action of current frontline TB drugs, which target cell wall synthesis, RNA transcription, and protein synthesis through different pathways.
Comparative Efficacy Against Drug-Resistant Strains
Studies have shown that this compound is potent against both drug-susceptible and multi-drug-resistant (MDR) strains of M. tuberculosis. The minimum inhibitory concentrations (MICs) for this compound against a range of clinical isolates, including those resistant to isoniazid and rifampin, were consistently low, falling within the range of 0.1 to 0.3 µg/mL[1][2][3].
| Drug | Target/Mechanism of Action | This compound Cross-Resistance |
| Isoniazid | Inhibits mycolic acid synthesis (cell wall) | No |
| Rifampin | Inhibits DNA-dependent RNA polymerase | No |
| Streptomycin | Inhibits protein synthesis (binds to 30S ribosomal subunit) | No |
| Ethambutol | Inhibits arabinosyl transferase (cell wall synthesis) | No |
| This compound | Nitroimidazole prodrug requiring reductive activation | Not Applicable |
Experimental Protocols
The lack of cross-resistance was determined through comprehensive in vitro susceptibility testing. The methodologies employed are standard in mycobacteriology and are detailed below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and comparator drugs against various strains of M. tuberculosis was determined using the agar proportion method.
Protocol:
-
Bacterial Strains: M. tuberculosis H37Rv (drug-susceptible) and clinical isolates with confirmed resistance to isoniazid, rifampin, streptomycin, and ethambutol were used.
-
Culture Medium: Middlebrook 7H10 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) was used.
-
Drug Concentrations: Serial dilutions of this compound and the first-line TB drugs were incorporated into the agar medium.
-
Inoculum Preparation: A standardized bacterial suspension was prepared and diluted to obtain a concentration of approximately 10^5 colony-forming units (CFU)/mL.
-
Inoculation: The surfaces of the drug-containing and drug-free control plates were inoculated with the bacterial suspension.
-
Incubation: Plates were incubated at 37°C for 3-4 weeks.
-
MIC Determination: The MIC was defined as the lowest drug concentration that inhibited more than 99% of the bacterial growth compared to the drug-free control.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the distinct nature of this compound, the following diagrams illustrate its activation pathway in contrast to the mechanisms of action of first-line TB drugs, as well as the experimental workflow for determining cross-resistance.
Conclusion
The novel mechanism of action of this compound, which relies on a distinct bioactivation pathway within M. tuberculosis, is the basis for its lack of cross-resistance with current first-line anti-tubercular agents. This characteristic makes this compound a promising candidate for further development, particularly for the treatment of MDR-TB. However, it is important to note that the development of this compound was halted due to findings of mutagenicity. Nevertheless, the exploration of its unique activation pathway provides valuable insights for the development of new nitroimidazole-based anti-TB drugs.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the F420-Dependent Activation of CGI-17341: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the F420-dependent activation of the nitroimidazole antitubercular agent CGI-17341. It contrasts its mechanism with the well-characterized activation of pretomanid, offering supporting experimental data, detailed protocols for key validation experiments, and visual diagrams of the activation pathways and experimental workflows.
Introduction to F420-Dependent Prodrug Activation in Mycobacterium tuberculosis
Nitroimidazoles are a critical class of prodrugs for treating tuberculosis, including drug-resistant strains. Their efficacy hinges on reductive activation within Mycobacterium tuberculosis (Mtb), a process mediated by the mycobacterial-specific coenzyme F420. This coenzyme, absent in humans, makes the activation pathway an attractive target for selective drug design. The reduced form of the coenzyme, F420H2, donates electrons to a nitroreductase enzyme, which in turn reduces the nitro group of the drug, generating reactive nitrogen species that are toxic to the bacterium.
This compound is a potent 5-nitroimidazole that demonstrated significant in vitro and in vivo activity against Mtb.[1][2] Like other bicyclic nitroimidazoles such as pretomanid and delamanid, its activation is F420-dependent. However, a crucial distinction lies in the specific F420-dependent nitroreductase (FDOR) involved.
Comparative Analysis of Activation Mechanisms: this compound vs. Pretomanid
The primary difference in the activation of this compound and pretomanid lies in the specific F420-dependent nitroreductase responsible for their reduction.
-
Pretomanid: Activated primarily by the deazaflavin-dependent nitroreductase (Ddn), encoded by the Rv3547 gene.[3][4] Mtb strains with mutations in ddn or genes involved in the F420 biosynthesis pathway exhibit resistance to pretomanid.[3][5]
-
This compound: Activation is notably independent of Ddn. This compound retains its potent activity against Mtb strains that are resistant to pretomanid due to ddn mutations.[2][6] This indicates that another, yet to be definitively identified, F420-dependent nitroreductase is responsible for its activation.[6][7] While Ddn can reduce this compound in vitro, it does so at a lower rate than pretomanid, and this is not considered its primary activation route in vivo.[7]
This distinction is critical for the development of new nitroimidazoles, as it suggests a potential strategy to overcome resistance to existing drugs in this class.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its comparator, pretomanid.
Table 1: In Vitro Activity against M. tuberculosis
| Compound | Strain | MIC (µg/mL) | Citation(s) |
| This compound | Drug-Susceptible Mtb | 0.1 - 0.3 | [8] |
| Multi-Drug Resistant Mtb | 0.1 - 0.3 | [8] | |
| H37Rv (Wild-Type) | Potent Activity | [2] | |
| H37Rv-14A1-ΔDdn (Ddn mutant) | Potent Activity | [2] | |
| H37Rv-5A1-ΔfbiC (F420 deficient) | Resistant | [2] | |
| Pretomanid | Drug-Susceptible Mtb | 0.005 - 0.48 | |
| Multi-Drug Resistant Mtb | 0.005 - 0.48 | ||
| fdg and ddn mutants | Loss of activity | [3] |
Table 2: In Vitro Enzyme Kinetics with Ddn
| Substrate | kcat (min⁻¹) | Citation(s) |
| (S)-CGI-17341 | 2.4 | [9] |
| (R)-CGI-17341 | 2.2 | [9] |
| Pretomanid (PA-824) | 4.7 | [9] |
Note: While Ddn can reduce this compound in vitro, the key finding is that this compound retains its whole-cell activity in Ddn-deficient Mtb, indicating a different primary activation enzyme.
Experimental Protocols
This section outlines the methodologies for key experiments used to validate the F420-dependent activation of nitroimidazoles.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Method: Broth Microdilution with Resazurin
This method is a common and relatively rapid way to determine the MIC of compounds against Mtb.
-
Preparation of Drug Plates:
-
Prepare serial two-fold dilutions of the test compounds (e.g., this compound, pretomanid) in 96-well microtiter plates using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) as the culture medium.
-
Include a drug-free well for a positive growth control and a medium-only well as a negative control.
-
-
Inoculum Preparation:
-
Grow Mtb strains (e.g., H37Rv wild-type, Δddn mutant, ΔfbiC mutant) to mid-log phase in 7H9 broth.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it (typically 1:50) to achieve the final inoculum concentration.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared Mtb suspension.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Addition of Growth Indicator:
-
After the initial incubation, add a resazurin solution to each well. Resazurin is a blue dye that is reduced to the pink-colored resorufin by metabolically active cells.
-
Re-incubate the plates for 24-48 hours.
-
-
Reading Results:
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is recorded as the lowest drug concentration in a well that remained blue.
-
F420-Dependent Nitroreductase Activity Assay
This assay measures the ability of a purified enzyme (like Ddn or another FDOR) to reduce a nitroimidazole prodrug using F420H2 as the electron donor.
Method: Spectrophotometric Assay
This method relies on the change in absorbance as oxidized F420 is consumed and F420H2 is produced (or vice versa). The oxidation of the fluorescent F420H2 to the non-fluorescent F420 can be monitored.
-
Preparation of F420H2:
-
The reduced form of coenzyme F420 (F420H2) is generated enzymatically. This is typically done by incubating oxidized F420 with glucose-6-phosphate and the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).
-
-
Assay Mixture:
-
In a quartz cuvette, prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Add the purified F420-dependent nitroreductase enzyme.
-
Add the nitroimidazole substrate (e.g., this compound or pretomanid).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a known concentration of freshly prepared F420H2.
-
Immediately monitor the decrease in absorbance at 420 nm (the absorbance maximum of F420) over time using a spectrophotometer. The rate of F420H2 oxidation is proportional to the enzyme's activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Enzyme kinetic parameters (Km and Vmax) can be determined by measuring the initial velocities at varying substrate concentrations.
-
Conclusion and Future Directions
The validation of this compound's activation mechanism highlights a critical divergence from other clinically relevant nitroimidazoles like pretomanid. While definitively F420-dependent, its activation proceeds via a Ddn-independent pathway. This presents both a challenge and an opportunity. The primary challenge is the identification of the specific F420-dependent enzyme(s) responsible for activating this compound, which remains an area for future research. The opportunity lies in the potential for this compound or similar compounds to be effective against Mtb strains that have developed resistance to pretomanid or delamanid through mutations in ddn. Further investigation into the diverse family of F420-dependent oxidoreductases in M. tuberculosis is warranted to uncover novel drug targets and strategies to combat drug-resistant tuberculosis.
References
- 1. Frontiers | Mycobacterial F420H2-Dependent Reductases Promiscuously Reduce Diverse Compounds through a Common Mechanism [frontiersin.org]
- 2. The Role of F420-dependent Enzymes in Mycobacteria [openresearch-repository.anu.edu.au]
- 3. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Molecular insights into the binding of coenzyme F420 to the conserved protein Rv1155 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unexpected Abundance of Coenzyme F420-Dependent Enzymes in Mycobacterium tuberculosis and Other Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Tuberculosis Candidates: CGI-17341 and PA-824
For Immediate Release
This guide provides a detailed comparative analysis of two nitroimidazole-based anti-tuberculosis compounds, CGI-17341 and PA-824 (pretomanid). Developed for researchers, scientists, and drug development professionals, this document outlines their respective mechanisms of action, summarizes key experimental data, and provides an overview of the methodologies employed in their evaluation.
Introduction
The search for novel anti-tuberculosis agents has led to the investigation of nitroimidazoles, a class of compounds effective against both replicating and non-replicating persistent Mycobacterium tuberculosis. This compound was an early frontrunner in this class, demonstrating potent in vitro and in vivo activity.[1] However, its development was halted due to concerns regarding its mutagenic potential.[1] PA-824, a related nitroimidazopyran, emerged as a promising alternative with a favorable safety profile and has since progressed through clinical trials.[2] This guide offers a head-to-head comparison of these two molecules based on available preclinical data.
Mechanism of Action
Both this compound and PA-824 are prodrugs that require reductive activation within the mycobacterial cell to exert their bactericidal effects. This activation process is a key differentiator between the two compounds.
PA-824 is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420. This process leads to the release of reactive nitrogen species, including nitric oxide (NO), which has a dual mechanism of action: inhibition of mycolic acid synthesis and respiratory poisoning.[3]
This compound , while also a nitroimidazole, appears to have a different activation pathway. Evidence suggests that while its activation is dependent on the F420 cofactor, it is not solely reliant on the Ddn enzyme, implying the involvement of other nitroreductases.[4] This distinction is significant as it could have implications for cross-resistance between the two compounds.
In Vitro Efficacy
Both compounds have demonstrated potent activity against M. tuberculosis in vitro. The following table summarizes their Minimum Inhibitory Concentrations (MICs).
| Compound | M. tuberculosis Strains | MIC Range (µg/mL) | Reference |
| This compound | Drug-susceptible & Multi-drug resistant | 0.1 - 0.3 | [5][6] |
| PA-824 | Drug-susceptible & Multi-drug resistant | 0.039 - 0.531 | [7] |
Note: Data is compiled from separate studies and may not be directly comparable due to potential variations in experimental conditions.
An important characteristic of this compound is that its MIC was not affected by a decrease in the pH of the medium from 6.8 to 5.6, a condition that can reduce the efficacy of other antitubercular drugs like isoniazid.[5][6]
In Vivo Efficacy
Preclinical studies in mouse models of tuberculosis have demonstrated the in vivo potency of both this compound and PA-824.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Mice infected with M. tuberculosis | 50% effective dose (ED₅₀) of 7.7 mg/kg of body weight. Showed a dose-dependent increase in survival time. | [5] |
| PA-824 | Mice infected with M. tuberculosis | At 100 mg/kg, as active as moxifloxacin (100 mg/kg) and isoniazid (25 mg/kg). Long-term treatment significantly reduced bacterial load in lungs and spleen. | [7][8][9] |
Note: The experimental designs of the cited studies for each compound differ, and direct comparison of efficacy should be made with caution.
Mutagenicity Profile
A critical point of divergence between the two compounds is their mutagenicity.
This compound was found to be mutagenic, which ultimately led to the discontinuation of its development.[1]
PA-824 , in contrast, was developed as a non-mutagenic alternative, a characteristic that has been crucial for its advancement as a clinical candidate.[2]
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of in vitro efficacy.
Broth Microdilution Method:
-
A culture of M. tuberculosis is prepared in a suitable liquid medium (e.g., Middlebrook 7H9 broth).[10]
-
The test compound is serially diluted in a 96-well microtiter plate.[10]
-
A standardized inoculum of the bacterial culture is added to each well.[10]
-
The plate is incubated at 37°C for a specified period.[10]
-
Growth inhibition is assessed visually or by measuring optical density with a spectrophotometer. The MIC is the lowest concentration that shows no visible growth.[10]
Agar Proportion Method:
-
The test compound is incorporated into solid agar medium (e.g., Middlebrook 7H10 or 7H11) at various concentrations.[11]
-
Standardized suspensions of M. tuberculosis are inoculated onto the drug-containing and drug-free control plates.[11]
-
Plates are incubated at 37°C until growth is visible on the control plates.[11]
-
The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the control.[11]
In Vivo Efficacy in a Mouse Model
Mouse models are crucial for evaluating the in vivo efficacy of anti-tuberculosis drug candidates.
General Protocol:
-
Mice are infected with an aerosolized culture of M. tuberculosis.[12]
-
After a pre-determined period to allow the infection to establish, treatment with the test compound is initiated.[7]
-
The compound is typically administered orally on a daily basis for a specified duration.[7]
-
At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of organ homogenates and counting the resulting colony-forming units (CFUs).[12]
-
Efficacy is measured by the reduction in CFU counts compared to untreated control animals. Survival rates can also be monitored over a longer period.[5]
Mutagenicity Assessment (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[13][14]
Principle: The test uses several strains of Salmonella typhimurium that carry mutations in the genes involved in histidine synthesis, rendering them unable to grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.[13][14]
General Protocol:
-
The tester strains of Salmonella typhimurium are mixed with the test compound at various concentrations.
-
The mixture is often combined with a liver extract (S9 fraction) to simulate metabolic activation that might occur in the body.
-
The entire mixture is plated on a minimal agar medium that lacks histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted. A significant increase in the number of colonies compared to the negative control indicates that the compound is mutagenic.
Conclusion
This compound and PA-824 both exhibit potent anti-tuberculosis activity. However, the mutagenicity of this compound presented a significant safety concern that halted its development. PA-824, with its favorable safety profile and distinct mechanism of activation, has successfully progressed to late-stage clinical development and represents a significant advancement in the fight against tuberculosis. This comparative analysis underscores the importance of a comprehensive evaluation of both efficacy and safety in the drug development pipeline.
References
- 1. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Preclinical testing of the nitroimidazopyran PA-824 for activity against Mycobacterium tuberculosis in a series of in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bactericidal Activity of the Nitroimidazopyran PA-824 in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of CGI-17341 in Isoniazid-Resistant Mycobacterium tuberculosis Strains
A Guide for Researchers and Drug Development Professionals
The emergence of isoniazid-resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global tuberculosis control efforts, necessitating the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of CGI-17341, a promising nitroimidazole derivative, against isoniazid-resistant Mtb strains, alongside currently available alternative treatments. The information is supported by experimental data to aid researchers and drug development professionals in their evaluation of this compound.
In Vitro Efficacy: this compound vs. Standard and Alternative Drugs
This compound has demonstrated potent in vitro activity against both drug-susceptible and multi-drug-resistant strains of M. tuberculosis. A key finding is the lack of cross-resistance with isoniazid and other first-line anti-tuberculosis drugs[1][2][3].
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) against M. tuberculosis
| Compound | Mtb Strain Type | MIC Range (µg/mL) | Key Resistance Mutations |
| This compound | Drug-Susceptible & Multi-Drug-Resistant | 0.1 - 0.3 | N/A (No cross-resistance) |
| Isoniazid | Isoniazid-Resistant | > 0.2 (low-level) to > 128 (high-level) | katG, inhA promoter |
| Rifampin | Isoniazid-Resistant (Rifampin-Susceptible) | 0.0078 - 0.25 | N/A |
| Moxifloxacin | Isoniazid-Resistant | 0.06 - 0.5 | N/A |
| Bedaquiline | Isoniazid-Resistant | 0.0039 - 0.25 | N/A |
| Linezolid | Isoniazid-Resistant | 0.031 - 4 | N/A |
Note: MIC values for alternative drugs are compiled from various studies and represent a general range against isoniazid-resistant isolates. Direct comparative studies with this compound against specific isoniazid-resistant mutant strains are limited in the public domain.
In Vivo Efficacy in Preclinical Models
In vivo studies in murine models of tuberculosis have corroborated the in vitro potency of this compound. The compound has shown a dose-dependent effect on increasing the survival time of mice infected with M. tuberculosis[1][2].
Table 2: Comparative In Vivo Efficacy in Mouse Models of Tuberculosis
| Compound | Mouse Model | Dosing Regimen | Efficacy Readout | Outcome |
| This compound | Mtb-infected mice | Oral, days 11 & 12 post-infection | 50% Effective Dose (ED50) | 7.7 mg/kg [1][2][3] |
| Isoniazid (High Dose) | Mtb-infected mice (low-level INH-R) | 100 mg/kg, 5 days/week for 4 weeks | Reduction in lung CFU | May be effective against low-level resistance[4] |
| Rifampin + Pyrazinamide | Mtb-infected BALB/c mice | Rifampin: 10 mg/kg; Pyrazinamide: 150 mg/kg | Reduction in lung CFU | Standard combination for INH-R TB |
| Moxifloxacin | Mtb-infected C3H mice | 100 mg/kg, daily for 13 days | Inhibition of bacterial growth | High efficacy, comparable to isoniazid in susceptible strains[5] |
Note: In vivo efficacy data for this compound against specific isoniazid-resistant Mtb strains, particularly measuring CFU reduction in organs, is not widely available in published literature. The provided data for alternatives is based on their general use in TB mouse models.
Mechanism of Action of this compound
This compound is a 5-nitroimidazole prodrug that requires reductive activation within the mycobacterial cell to exert its bactericidal effect. This activation is dependent on the deazaflavin (F420) cofactor system. However, its mechanism is distinct from other nitroimidazoles like pretomanid, as it retains activity against Mtb strains with mutations in the deazaflavin-dependent nitroreductase (Ddn)[6][7][8]. This suggests the involvement of other F420-dependent reductases in its activation. The activated form of this compound is believed to release reactive nitrogen species that inhibit essential cellular processes, including mycolic acid biosynthesis[7][9].
Caption: Proposed activation pathway of this compound in M. tuberculosis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and other antitubercular agents against M. tuberculosis strains is typically determined using a broth microdilution method. A standardized protocol is as follows:
-
Bacterial Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Drug Preparation: Stock solutions of the test compounds are prepared in an appropriate solvent (e.g., dimethyl sulfoxide or water) and serially diluted in 96-well microtiter plates containing fresh 7H9 broth to achieve a range of final concentrations.
-
Inoculation: The bacterial culture is diluted to a standardized density (e.g., McFarland standard 0.5) and further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.
In Vivo Efficacy Testing in a Murine Model
The in vivo efficacy of antitubercular compounds is commonly evaluated in a mouse model of chronic tuberculosis infection.
-
Infection: Female BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis (e.g., H37Rv or a clinical isoniazid-resistant strain) to establish a pulmonary infection.
-
Treatment: Treatment is initiated several weeks post-infection when a chronic infection is established. The test compound (e.g., this compound) and comparators are administered orally or via the appropriate route, typically once daily, for a specified duration (e.g., 4 to 8 weeks).
-
Efficacy Assessment: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.
-
Data Analysis: After incubation for 3-4 weeks at 37°C, the number of colony-forming units (CFU) is counted. The efficacy of the treatment is determined by the reduction in the log10 CFU in the organs of treated mice compared to untreated controls.
Caption: Workflow for assessing in vivo drug efficacy against Mtb.
Conclusion
This compound exhibits potent activity against isoniazid-resistant M. tuberculosis in both in vitro and in vivo models. Its novel mechanism of action, which does not show cross-resistance with isoniazid, makes it a valuable candidate for further development. However, to fully ascertain its clinical potential, further studies are warranted to directly compare its efficacy against a panel of well-characterized isoniazid-resistant strains alongside current second-line anti-tuberculosis drugs. The experimental protocols and data presented in this guide provide a framework for such future investigations.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Isoniazid on the In Vivo Mycolic Acid Synthesis, Cell Growth, and Viability of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of Nitroimidazole Antitubercular Agents: From CGI-17341 to Next-Generation Analogs
A Note to Our Audience: Initial interest in the structural activity relationship (SAR) of CGI-17341 was framed in the context of Bruton's tyrosine kinase (BTK) inhibition. However, a comprehensive review of the scientific literature reveals that this compound and its analogs are not BTK inhibitors. Instead, this class of compounds, belonging to the nitroimidazoles, represents a significant lineage of potent antitubercular agents. This guide, therefore, provides a detailed comparison of this compound and its analogs against their actual therapeutic target: Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
This publication serves researchers, scientists, and drug development professionals by objectively comparing the performance of this compound and its successors, supported by experimental data, to illuminate the key structural features that govern their antimycobacterial activity.
Introduction: The Nitroimidazole Class of Antitubercular Agents
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has created an urgent need for novel therapeutics. Bicyclic nitroimidazoles, such as this compound, have emerged as a promising class of drugs with a unique mechanism of action. These compounds are prodrugs that require reductive activation within the mycobacterium to exert their bactericidal effects. This compound, a 5-nitroimidazole, was an early lead compound that showed potent activity against both drug-susceptible and MDR Mtb strains.[1][2] However, concerns about its mutagenicity led to further research and the development of 4-nitroimidazole analogs like PA-824 (pretomanid), which exhibits an improved safety profile and efficacy.[3] This guide explores the structural evolution and SAR of this important class of antitubercular agents.
Comparative Analysis of Antitubercular Activity
The in vitro potency of this compound and its key analogs against Mycobacterium tuberculosis H37Rv is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of the bacteria.
| Compound | Structure | Mtb H37Rv MIC (µM) | Key Structural Features |
| This compound | 2-ethyl-5-nitro-2,3-dihydro[2,1-b]imidazo-oxazole | 0.1 - 0.3 µg/mL (~0.5 - 1.5 µM)[1][2] | 5-Nitroimidazole, Bicyclic oxazole core |
| PA-824 (Pretomanid) | (S)-2-nitro-6-((4-(trifluoromethoxy)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazine | 0.015 - 0.25 µg/mL (~0.04 - 0.7 µM)[6] | 4-Nitroimidazole, Bicyclic oxazine core, Lipophilic tail |
| OPC-67683 (Delamanid) | (R)-2-methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole | Not explicitly found for H37Rv, but is a potent nitroimidazo-oxazole[6] | 4-Nitroimidazole, Bicyclic oxazole core, Complex lipophilic tail |
| 6-amino PA-824 analog (aminobutyl-824) | ((S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazin-6-yl)-(4-(trifluoromethoxy)benzyl)butylamine | 0.04 µM[7] | 4-Nitroimidazole, Bicyclic oxazine core, Modified lipophilic tail with extended linker |
Structural Activity Relationship (SAR) Insights
The development of nitroimidazole antitubercular agents from this compound to later-generation compounds like PA-824 has been guided by key SAR principles:
-
Position of the Nitro Group: The shift from a 5-nitroimidazole (this compound) to a 4-nitroimidazole (PA-824) was a critical modification. While both are active, the 4-nitroimidazoles generally exhibit a better safety and efficacy profile.[8][9] The nitro group is essential for the prodrug activation and subsequent bactericidal activity.[8][9]
-
The Bicyclic Core: The rigid bicyclic imidazo-oxazole or imidazo-oxazine core is a key determinant of activity.[8][9] Modifications to this core, such as replacing the 2-position oxygen with nitrogen or sulfur, can yield equipotent analogs, while replacement with carbon significantly reduces potency.[7]
-
The Lipophilic Tail: A lipophilic side chain is crucial for potent aerobic activity.[8][9] In PA-824, the 4-(trifluoromethoxy)benzyloxy group serves this purpose. Further optimization of this tail, for instance, by extending the linker region in the 6-amino PA-824 series, has led to significant improvements in potency.[7] For example, the aminobutyl analog showed a 10-fold improvement in MIC compared to the parent molecule.[7]
-
Stereochemistry: For the nitroimidazo[2,1-b]oxazines, the S-isomers are reported to be significantly more active (up to 100-fold) than the corresponding R-isomers.[3]
Mechanism of Action
The antitubercular nitroimidazoles are prodrugs that are reductively activated by a deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis.[7] This activation is dependent on the cofactor F420. The activation process leads to the generation of reactive nitrogen species, including nitric oxide (NO), which are toxic to the bacteria.[10] This mechanism is effective against both replicating and non-replicating (anaerobic) Mtb.[6][10] Additionally, these compounds inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[10]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
This protocol is adapted from standard methods for determining the MIC of compounds against Mycobacterium tuberculosis.[4][11][12][13]
1. Preparation of Reagents and Media:
- Culture Medium: Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).
- Compound Stock Solutions: Prepare stock solutions of the test compounds (e.g., in DMSO) and serially dilute them in the culture medium in a 96-well microtiter plate.
- Resazurin Solution: Prepare a 0.01% (w/v) solution of resazurin sodium salt in sterile distilled water and filter-sterilize. Store at 4°C for up to one week.
2. Inoculum Preparation:
- Culture M. tuberculosis H37Rv on an appropriate medium (e.g., Löwenstein-Jensen medium).
- Prepare a bacterial suspension in 7H9 broth and adjust the turbidity to a McFarland standard of 1.
- Dilute this suspension 1:20 in 7H9 broth to be used as the inoculum.
3. Assay Procedure:
- Add 100 µL of the appropriate drug dilution to each well of a 96-well plate. Include drug-free wells as growth controls and wells with medium only as sterility controls.
- Add 100 µL of the prepared Mtb inoculum to each well.
- Seal the plates in plastic bags and incubate at 37°C for 7 days.
- After incubation, add 30 µL of the resazurin solution to each well and incubate overnight.
4. Interpretation of Results:
- A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth.
- The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
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Conclusion
The journey from this compound to the clinical development of pretomanid (PA-824) and delamanid showcases a successful application of medicinal chemistry principles to optimize a promising class of antitubercular agents. The key SAR insights—shifting the nitro group to the 4-position, maintaining the bicyclic core, and refining the lipophilic tail—have led to compounds with enhanced potency and improved safety profiles. The unique mechanism of action, effective against both replicating and non-replicating mycobacteria, makes the nitroimidazoles a cornerstone of modern combination therapies for drug-resistant tuberculosis. Further exploration of this chemical space continues to hold promise for the development of even more effective treatments for this global health threat.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, analogues of PA-824 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
Correlating In Vitro MIC with In Vivo Efficacy for CGI-17341: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tubercular agent CGI-17341 with other nitroimidazoles, focusing on the correlation between its in vitro minimum inhibitory concentration (MIC) and in vivo efficacy. While direct pharmacokinetic data for this compound to establish a precise pharmacokinetic/pharmacodynamic (PK/PD) correlation is not publicly available, this document outlines the established framework for such a correlation for anti-tuberculosis drugs and provides available data for comparison.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the available quantitative data for this compound and comparable nitroimidazole anti-tubercular agents, pretomanid and delamanid.
Table 1: In Vitro Potency against Mycobacterium tuberculosis
| Compound | MIC Range (µg/mL) | Spectrum of Activity |
| This compound | 0.1 - 0.3[1][2] | Drug-susceptible and multi-drug-resistant M. tuberculosis[1][2] |
| Pretomanid | 0.005 - 0.48[2] | Drug-susceptible, mono-resistant, MDR, and XDR M. tuberculosis[2] |
| Delamanid | 0.001 - 0.05[3] | Drug-susceptible and drug-resistant M. tuberculosis[3] |
Table 2: In Vivo Efficacy in Murine Models of Tuberculosis
| Compound | Efficacy Endpoint | Animal Model |
| This compound | ED₅₀: 7.7 mg/kg[1][2][4] | Mice infected with M. tuberculosis[1][2] |
| Pretomanid | Dose-dependent reduction in bacterial burden[5] | Murine TB model[5] |
| Delamanid | Potent in vivo activity at low doses[3] | Murine TB model[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of experimental data. Below are generalized protocols for the key experiments cited.
In Vitro Minimum Inhibitory Concentration (MIC) Assay
The MIC of anti-tubercular agents against Mycobacterium tuberculosis is typically determined using broth microdilution methods.
Protocol:
-
Bacterial Culture: M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Drug Dilution: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The plates are incubated at 37°C for a period of 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye such as resazurin.
In Vivo Efficacy Murine Model
The efficacy of anti-tubercular drugs is commonly evaluated in mouse models of tuberculosis.
Protocol:
-
Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Treatment: After a pre-treatment period to allow the infection to establish, mice are treated with the test compound (e.g., this compound) administered orally or via another appropriate route. Treatment is typically administered daily for several weeks.
-
Efficacy Assessment: At various time points during and after treatment, cohorts of mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of organ homogenates on Middlebrook 7H11 agar.
-
Data Analysis: The efficacy of the drug is determined by the reduction in bacterial colony-forming units (CFU) compared to untreated control mice. The 50% effective dose (ED₅₀) is the dose of the drug that causes a 50% reduction in the bacterial burden.
Correlating In Vitro MIC with In Vivo Efficacy: The PK/PD Framework
A direct correlation between in vitro MIC and in vivo efficacy is established through pharmacokinetic/pharmacodynamic (PK/PD) modeling. This approach integrates the drug's concentration-time profile in the body (pharmacokinetics) with its microbiological activity (pharmacodynamics), providing a more predictive understanding of its therapeutic potential.
For anti-tuberculosis drugs, the key PK/PD indices that often correlate with efficacy are:
-
AUC/MIC: The ratio of the 24-hour area under the concentration-time curve to the MIC.
-
Cmax/MIC: The ratio of the peak plasma concentration to the MIC.
-
%T>MIC: The percentage of time that the drug concentration remains above the MIC during a dosing interval.
Without the specific pharmacokinetic parameters (Cmax, AUC) for this compound in mice, a quantitative PK/PD analysis cannot be performed. However, based on its in vivo efficacy at a dose of 7.7 mg/kg, it can be inferred that this dose achieves plasma and lung concentrations that result in a PK/PD index sufficient to exert a significant anti-tubercular effect.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Nitroimidazoles
Nitroimidazole prodrugs like this compound require reductive activation within the mycobacterial cell to exert their bactericidal effects.
Caption: Reductive activation of this compound in M. tuberculosis.
Experimental Workflow: In Vitro-In Vivo Correlation
The following diagram illustrates the logical workflow for correlating in vitro MIC with in vivo efficacy.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Modeling and Simulation of Pretomanid Pharmacodynamics in Pulmonary Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Navigating Nitroimidazoles: A Comparative Guide to the Mutagenicity of CGI-17341 and Newer Analogs
For researchers, scientists, and drug development professionals, understanding the genotoxic profile of new chemical entities is paramount. This guide provides a comparative analysis of the mutagenicity of the older nitroimidazole CGI-17341 against the newer, clinically approved drugs, Delamanid and Pretomanid. While all three compounds belong to the same chemical class and exhibit potent antitubercular activity, their mutagenic profiles diverge significantly, a critical factor in their developmental pathways.
The development of the promising antitubercular agent this compound was ultimately halted due to its mutagenic properties.[1] This led to the development of newer nitroimidazoles, such as Delamanid (OPC-67683) and Pretomanid (PA-824), which were specifically designed to mitigate this genotoxic risk.[2][3]
Comparative Mutagenicity Profile
The mutagenic potential of these compounds has been primarily assessed using the bacterial reverse mutation assay, commonly known as the Ames test. This assay evaluates a chemical's ability to induce mutations in specific strains of Salmonella typhimurium. The newer generation of nitroimidazoles, Delamanid and Pretomanid, have demonstrated a lack of mutagenicity in these assays, a stark contrast to the known profile of this compound.
| Compound | Chemical Class | Development Status | Mutagenicity (Ames Test) | Supporting Evidence |
| This compound | Bicyclic Nitroimidazole | Development Halted | Mutagenic | Development discontinued due to mutagenic properties.[1] |
| Delamanid (OPC-67683) | Dihydro-nitroimidazole | Approved for MDR-TB | Non-mutagenic | Found to lack mutagenicity in a bacterial reverse mutation (BRM) assay.[1] |
| Pretomanid (PA-824) | Nitroimidazo-oxazine | Approved for XDR-TB/intolerant or non-responsive MDR-TB | Non-mutagenic | No mutagenic or clastogenic effects detected in an in vitro bacterial reverse mutation assay, a mammalian chromosome aberration assay, and a mouse bone marrow micronucleus assay.[4] |
Experimental Protocols: The Ames Test
The Ames test is a widely accepted method for assessing the mutagenic potential of chemical compounds. The following provides a generalized protocol for this assay.
Objective: To determine the potential of a test compound to induce reverse mutations at the histidine locus in specially designed strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Test compound (this compound, Delamanid, or Pretomanid)
-
S9 fraction (a rat liver extract for metabolic activation)
-
Minimal glucose agar plates
-
Top agar
-
Positive and negative controls
Procedure:
-
Preparation of Tester Strains: The bacterial strains are cultured overnight in nutrient broth to reach a specific cell density.
-
Metabolic Activation: For certain assays, the test compound is pre-incubated with the S9 fraction to simulate metabolic processes that might convert a non-mutagenic compound into a mutagenic one.
-
Exposure: The tester strain is exposed to various concentrations of the test compound, both with and without the S9 fraction. This is typically done in molten top agar.
-
Plating: The mixture of bacteria, test compound, and top agar (with or without S9) is poured onto minimal glucose agar plates. These plates lack histidine, which the tester strains cannot synthesize on their own.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation (revertants) that allows them to produce their own histidine will grow into visible colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates.
Interpretation: A significant, dose-dependent increase in the number of revertant colonies on the test plates compared to the control plates indicates that the compound is mutagenic.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the Ames test, the following diagram illustrates the key steps and decision points in the experimental workflow.
Caption: Workflow of the Ames test for mutagenicity assessment.
The logical relationship in the development of these nitroimidazoles, driven by the need to eliminate mutagenicity, can be represented as follows:
Caption: Development trajectory from this compound to newer nitroimidazoles.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for CGI-17341
For Immediate Reference: This document provides procedural guidance for the safe handling and disposal of CGI-17341. All personnel must adhere to these protocols in conjunction with their institution's established safety and waste management policies.
This compound, identified as 2-ethyl-5-nitro-2,3-dihydro[2-1b]imidazo-oxazole, is a 5-nitroimidazole derivative with potent activity against Mycobacterium tuberculosis.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following disposal procedures are based on guidelines for similar nitroimidazole compounds and general laboratory best practices for handling potentially hazardous chemicals and antitubercular agents.
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified |
| Body Protection | Laboratory coat | Fully buttoned |
| Respiratory | Fume hood | For handling powders or creating solutions |
Handling Precautions:
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
| Spill Scenario | Containment and Cleanup Protocol |
| Solid Spill | Gently cover with an absorbent material to avoid dust generation. Collect using spark-proof tools into a labeled, sealed container for hazardous waste. |
| Solution Spill | Absorb with inert material (e.g., vermiculite, sand). Collect into a sealed, labeled container for hazardous waste. |
Post-Spill Decontamination: Following the removal of the spilled material, decontaminate the area with a suitable laboratory disinfectant, followed by a thorough cleaning with soap and water.
Disposal Procedures for this compound
The disposal of this compound and its associated waste must be conducted in accordance with all local, state, and federal regulations. The following provides a step-by-step guide for proper disposal.
Step 1: Segregation of Waste Proper segregation is the first step to ensure safe and compliant disposal.
-
Unused/Expired this compound: Keep in its original or a clearly labeled, sealed container.
-
Contaminated Labware (non-sharps): Includes items such as pipette tips, gloves, and empty vials. Place these in a designated, labeled hazardous waste container.
-
Contaminated Sharps: Needles, scalpels, and other sharp objects must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled, and compatible waste container.
Step 2: Waste Treatment and Disposal Due to its classification as a nitroimidazole and its use as an antitubercular agent, specific disposal methods are required.
-
Incineration: This is the preferred method for the disposal of solid this compound waste and contaminated materials.[6] Incineration ensures the complete destruction of the chemical compound.
-
Autoclaving: For materials potentially contaminated with Mycobacterium tuberculosis, autoclaving prior to incineration is a necessary step to ensure sterilization.[7]
-
Licensed Waste Disposal Service: All waste streams containing this compound must be disposed of through a licensed hazardous waste management company.[5]
The following diagram illustrates the recommended disposal workflow for waste generated from research involving this compound.
Caption: Disposal workflow for this compound waste streams.
Experimental Protocols Referenced
While specific experimental protocols for the disposal of this compound are not available, the procedures outlined are derived from standard practices for handling hazardous chemicals and antitubercular agents. The key principles are:
-
Containment: Preventing the release of the chemical into the environment.[3]
-
Decontamination: Neutralizing any biological hazards associated with its use.[7]
-
Destruction: Utilizing methods like incineration to ensure the compound is fully destroyed.[6]
Researchers should consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
- 7. 2.6.2 Contaminated or potentially infectious materials for disposal | TB Knowledge Sharing [tbksp.who.int]
Personal protective equipment for handling CGI-17341
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of CGI-17341, a potent 5-nitroimidazole antimicrobial agent. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research activities. Given the potent nature of this compound and its application in Mycobacterium tuberculosis research, adherence to these guidelines is critical.
Personal Protective Equipment (PPE) and Safety Measures
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on best practices for handling potent pharmaceutical compounds and nitroimidazoles.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant material. Double-gloving is recommended. |
| Eye Protection | Safety Goggles | Tightly fitting, providing a seal around the eyes. |
| Body Protection | Laboratory Coat | Dedicated, long-sleeved lab coat. Consider a disposable gown over the lab coat for procedures with a high risk of contamination. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is recommended, especially when handling the compound as a powder or when aerosolization is possible. |
Engineering Controls and Safe Handling Practices
| Control/Practice | Description |
| Ventilation | All handling of powdered this compound and preparation of solutions should be conducted in a certified chemical fume hood or a biological safety cabinet (if working with infectious agents). |
| Containment | Use of a powder containment hood or glove box is recommended for weighing and aliquoting the solid compound to minimize inhalation risks. |
| Work Practices | - Avoid skin and eye contact. - Do not eat, drink, or smoke in the laboratory. - Wash hands thoroughly after handling. - Minimize the generation of dust and aerosols. |
| Decontamination | All surfaces and equipment should be decontaminated after use. A 70% ethanol solution followed by a suitable laboratory disinfectant is recommended. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for safety and operational efficiency.
Step-by-Step Handling Protocol
-
Receiving and Unpacking :
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear appropriate PPE (gloves and lab coat) during unpacking.
-
Verify the container label and integrity.
-
-
Storage :
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
-
-
Preparation of Stock Solutions :
-
All weighing and preparation of stock solutions should be performed in a chemical fume hood or other suitable containment device.
-
Use a dedicated set of non-sparking tools for handling the powder.
-
Slowly add the solvent to the powder to avoid aerosolization.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
-
Use in Experiments :
-
When adding this compound to experimental systems (e.g., cell cultures, animal models), ensure that all procedures are performed in a manner that minimizes exposure.
-
If working with Mycobacterium tuberculosis, all experimental work must be conducted in a Biosafety Level 3 (BSL-3) laboratory, following all relevant institutional and national guidelines.
-
-
Spill Management :
-
In case of a spill, evacuate the area and prevent unprotected personnel from entering.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then clean with a suitable decontaminating agent.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Wear full PPE, including respiratory protection, during spill cleanup.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential health hazards.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not discard in regular trash. |
| Stock Solutions and Dilutions | Collect in a designated, labeled hazardous waste container. The container should be compatible with the solvent used. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a biohazard bag or a designated container for chemical waste. If contaminated with infectious agents, decontaminate by autoclaving before final disposal. |
| Contaminated PPE | Dispose of in a designated hazardous waste stream. Do not place in regular trash. |
Experimental Protocol: In Vitro Susceptibility Testing
The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis, based on standard methodologies.
-
Preparation of M. tuberculosis Culture :
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.5-0.8.
-
Dilute the culture to a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of this compound Dilutions :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in 7H9 broth in a 96-well microplate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation and Incubation :
-
Add the diluted M. tuberculosis inoculum to each well of the microplate containing the this compound dilutions.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Determination of MIC :
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Hierarchy of safety controls for this compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
